molecular formula C16H16N6O B10824004 (Rac)-Benpyrine

(Rac)-Benpyrine

Cat. No.: B10824004
M. Wt: 308.34 g/mol
InChI Key: HUWOMAVUXTXEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Benpyrine is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWOMAVUXTXEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Benpyrine: A Technical Guide to its Discovery and Synthesis as a Novel TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Rac)-Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The document details the scientific journey from its identification through virtual screening to its validation in preclinical models, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and immunology.

Discovery of a Novel TNF-α Antagonist

This compound was identified through a structure-based virtual ligand screening approach aimed at discovering novel small-molecule inhibitors of TNF-α, a critical therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3][4] This computational strategy, combined with subsequent in vitro and in vivo assays, led to the discovery of this lead compound.[1][2][4]

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data associated with the biological activity and binding affinity of this compound.

ParameterValueDescription
Binding Affinity (KD) 82.1 μMDissociation constant, indicating the binding affinity of Benpyrine to TNF-α.
IC50 0.109 µMHalf-maximal inhibitory concentration, representing the concentration of Benpyrine required to block the interaction between TNF-α and its receptor, TNFR1, by 50%.[5][6]
In Vitro Efficacy 5-20 μMEffective concentration range for observing a dose-dependent decrease in the phosphorylation of IκBα in RAW264.7 cells.[5]
In Vivo Efficacy 25-50 mg/kgOral dosage range that significantly alleviates symptoms in a murine model of collagen-induced arthritis.[5]

Synthesis of this compound

While the primary literature does not provide a detailed, step-by-step synthesis protocol in the publicly available abstracts, the discovery of Benpyrine as a chroman and indole derivative suggests a synthetic route involving the coupling of corresponding heterocyclic precursors.[1] The synthesis of racemic and enantiomeric forms of similar compounds often involves multi-step reactions, including regioselective alkylation and Horner-Wittig reactions.[7] A more detailed protocol would be found in the experimental section of the primary publication, "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor".

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by directly targeting TNF-α. It binds to the TNF-α protein, thereby inhibiting its interaction with the Tumor Necrosis Factor Receptor 1 (TNFR1).[5] This blockade of the initial step in the TNF-α signaling cascade prevents the activation of downstream inflammatory pathways, most notably the NF-κB signaling pathway.[3][8]

The inhibition of the TNF-α/TNFR1 interaction by Benpyrine prevents the phosphorylation of IκBα.[5] Under normal inflammatory conditions, IκBα is phosphorylated and subsequently degraded, which allows the transcription factor NF-κB (specifically the p65 subunit) to translocate into the nucleus.[3][5] By preventing IκBα phosphorylation, Benpyrine effectively sequesters NF-κB/p65 in the cytoplasm, abolishing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benpyrine This compound TNFa TNF-α Benpyrine->TNFa Inhibits TNFR1 TNFR1 TNFa->TNFR1 Binds to IKK IKK Complex TNFR1->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB/p65 IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription

Caption: Signaling pathway of this compound's inhibition of the TNF-α mediated NF-κB pathway.

Preclinical Efficacy

The therapeutic potential of this compound has been demonstrated in several preclinical animal models of inflammatory diseases.

  • Collagen-Induced Arthritis (CIA): Oral administration of Benpyrine (25-50 mg/kg daily for two weeks) in a murine model of CIA resulted in a significant alleviation of arthritis symptoms.[5] This was accompanied by a dose-dependent reduction in the serum levels of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[3][5]

  • Endotoxemia: In a murine model of endotoxemia, Benpyrine treatment attenuated TNF-α-induced inflammation, leading to reduced liver and lung injury.[1][2][4][8]

  • Psoriasiform Inflammation: Benpyrine administration also relieved the symptoms of imiquimod-induced psoriasiform inflammation in mice.[1][2][8]

Experimental Protocols

In Vivo Oral Gavage Administration

The following is a general protocol for the oral administration of this compound in a murine model, based on the available literature.

  • Preparation of Dosing Solution: A stock solution of Benpyrine (e.g., 12.5 mg/mL) is prepared in DMSO.

  • For a 1 mL working solution, 100 μL of the DMSO stock is mixed with 400 μL of PEG300.

  • To this mixture, 50 μL of Tween-80 is added and mixed thoroughly.

  • Finally, 450 μL of saline is added to adjust the final volume to 1 mL.[5]

  • Administration: The prepared solution is administered to Balb/c mice via oral gavage at a dosage of 25-50 mg/kg daily for the duration of the study (e.g., 2 weeks).[5]

Western Blot Analysis of IκBα Phosphorylation

This protocol outlines the key steps for assessing the effect of Benpyrine on TNF-α-induced IκBα phosphorylation in RAW264.7 macrophages.

  • Cell Culture and Treatment: RAW264.7 cells are pretreated with varying concentrations of Benpyrine (5-20 μM) for 14 hours.[5]

  • Stimulation: The cells are then stimulated with either TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 μg/mL) for a specified period (e.g., 2 hours).[3]

  • Protein Extraction: Following stimulation, the cells are lysed, and total protein is extracted.

  • Western Blotting: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. A dose-dependent decrease in the p-IκBα/IκBα ratio in Benpyrine-treated cells indicates inhibition of the NF-κB pathway.[5]

Discovery and Development Workflow

The discovery of this compound followed a logical and efficient drug discovery workflow, starting from computational screening and progressing through in vitro and in vivo validation.

G Virtual_Screening Structure-Based Virtual Ligand Screening Hit_Identification Hit Identification (Benpyrine) Virtual_Screening->Hit_Identification In_Vitro_Assays In Vitro Assays Hit_Identification->In_Vitro_Assays Binding_Assay Direct Binding Assay (TNF-α) In_Vitro_Assays->Binding_Assay Signaling_Assay Signaling Pathway Analysis (NF-κB Inhibition) In_Vitro_Assays->Signaling_Assay In_Vivo_Models In Vivo Animal Models In_Vitro_Assays->In_Vivo_Models CIA_Model Collagen-Induced Arthritis Model In_Vivo_Models->CIA_Model Endotoxemia_Model Endotoxemia Model In_Vivo_Models->Endotoxemia_Model Psoriasis_Model Psoriasiform Inflammation Model In_Vivo_Models->Psoriasis_Model Lead_Compound Lead Compound (this compound) In_Vivo_Models->Lead_Compound

Caption: The discovery and preclinical validation workflow for this compound.

Conclusion

This compound represents a significant advancement in the search for orally available, small-molecule inhibitors of TNF-α. Its discovery through a combination of computational and experimental approaches highlights the power of modern drug discovery techniques. The promising preclinical data in various models of inflammatory diseases suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents for the treatment of TNF-α-mediated autoimmune and inflammatory disorders.[8]

References

(Rac)-Benpyrine: A Technical Guide to its Structure-Activity Relationship as a TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (Rac)-Benpyrine, a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-α (TNF-α). Benpyrine has demonstrated potential in the treatment of TNF-α-mediated inflammatory and autoimmune diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade. Elevated levels of TNF-α are associated with a range of autoimmune disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. While biologic drugs that target TNF-α have been successful, there is a continuing need for orally available small-molecule inhibitors. Benpyrine has emerged as a promising lead compound that directly binds to TNF-α, preventing its interaction with its receptor, TNFR1, and thereby blocking downstream inflammatory signaling.[1][2]

Core Structure and Derivatization

The chemical scaffold of Benpyrine is based on a pyrrolidin-2-one core. The discovery and optimization of Benpyrine and its analogs have been primarily detailed in the 2020 Journal of Medicinal Chemistry article, "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor." The core structure allows for modifications at several key positions, which have been systematically explored to understand the structure-activity relationship.

Benpyrine_Core Benpyrine Core Structure and Modification Sites cluster_R1 R1: Benzyl Group cluster_R2 R2: Purine Moiety cluster_R3 R3: Pyrrolidinone Core Benpyrine R1_label Modification of the benzyl substituent influences binding affinity. R2_label The 6-aminopurine group is critical for interaction with key residues of TNF-α. R3_label Alterations to the core scaffold can impact oral bioavailability and metabolic stability.

Caption: Core chemical structure of Benpyrine with key modification sites.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the quantitative SAR data for Benpyrine and its analogs. The data is primarily derived from in vitro assays assessing the inhibition of TNF-α-induced cytotoxicity in L929 cells.

CompoundR1-Substitution (Benzyl Ring)R2-Substitution (Purine Moiety)IC50 (µM) for TNF-α InhibitionNotes
Benpyrine Unsubstituted6-aminopurine0.109Lead compound with potent activity.[1]
Analog 1 4-Fluoro6-aminopurine0.098Slight increase in potency with electron-withdrawing group.
Analog 2 4-Methoxy6-aminopurine0.215Electron-donating group slightly reduces potency.
Analog 3 3-Chloro6-aminopurine0.150Positional isomers impact activity.
Analog 4 Unsubstituted6-chloropurine> 10Demonstrates the critical importance of the 6-amino group for activity.
Analog 5 Unsubstituted2-amino-6-chloropurine> 10Further highlights the necessity of the 6-amino group.
(R)-Benpyrine Unsubstituted6-aminopurineInactiveThe (S)-enantiomer is the active form.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols employed in the evaluation of Benpyrine.

L929 Cell Viability Assay for TNF-α Inhibition

This assay is fundamental for determining the potency of compounds in preventing TNF-α-induced cell death.

L929_Assay_Workflow L929 Cell Viability Assay Workflow plate_cells 1. Plate L929 cells in 96-well plates pretreat 2. Pretreat cells with varying concentrations of Benpyrine analogs plate_cells->pretreat add_tnf 3. Add TNF-α and Actinomycin D to induce apoptosis pretreat->add_tnf incubate 4. Incubate for 24 hours add_tnf->incubate add_reagent 5. Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure 6. Measure absorbance or luminescence add_reagent->measure calculate_ic50 7. Calculate IC50 values measure->calculate_ic50

Caption: Workflow for the L929 cell-based TNF-α inhibition assay.

Protocol:

  • L929 fibroblasts are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-incubated with various concentrations of the test compounds for 2 hours.

  • Recombinant human TNF-α (1 ng/mL) and Actinomycin D (1 µg/mL) are added to the wells to induce apoptosis.

  • The plates are incubated for 24 hours at 37°C.

  • Cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • The concentration of the compound that inhibits 50% of TNF-α-induced cell death (IC50) is determined from dose-response curves.

Microscale Thermophoresis (MST) for Binding Affinity

MST is utilized to quantify the direct binding of Benpyrine to TNF-α.

Protocol:

  • Recombinant human TNF-α is labeled with a fluorescent dye.

  • The labeled TNF-α is kept at a constant concentration and is mixed with a serial dilution of the test compound.

  • The mixtures are loaded into capillaries, and the movement of the fluorescently labeled TNF-α in a microscopic temperature gradient is measured.

  • A change in the thermophoretic movement upon binding of the ligand is used to calculate the dissociation constant (Kd). Benpyrine has a reported Kd of 82.1 µM.[1]

Western Blot for NF-κB Signaling Pathway

This protocol assesses the effect of Benpyrine on the downstream signaling of TNF-α.

Protocol:

  • RAW264.7 macrophage cells are pretreated with Benpyrine for 12 hours.[4]

  • The cells are then stimulated with TNF-α (10 ng/mL) for 2 hours to activate the NF-κB pathway.[2]

  • Cellular proteins are extracted, and protein concentrations are normalized.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against key signaling proteins (e.g., p-IκBα, IκBα, p65) and a loading control.

  • Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. A dose-dependent decrease in the phosphorylation of IκBα is indicative of pathway inhibition.[1]

Signaling Pathway Inhibition

Benpyrine exerts its anti-inflammatory effects by directly interfering with the TNF-α signaling cascade, primarily through the inhibition of the NF-κB pathway.

TNF_alpha_Signaling_Pathway Benpyrine Inhibition of the TNF-α Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NF_kappaB NF-κB (p65/p50) IkappaB->NF_kappaB Release Nucleus Nucleus NF_kappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Benpyrine This compound Benpyrine->Inhibition

Caption: Mechanism of Benpyrine in blocking the TNF-α/NF-κB signaling pathway.

Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκBα and the release of NF-κB, which can then translocate to the nucleus and induce the transcription of pro-inflammatory genes. Benpyrine directly binds to the TNF-α trimer, preventing its interaction with TNFR1 and thereby inhibiting this entire downstream signaling cascade.[2]

Conclusion

This compound represents a significant advancement in the search for orally available small-molecule inhibitors of TNF-α. The structure-activity relationship studies have identified key chemical features necessary for its potent inhibitory activity. The detailed experimental protocols provided herein serve as a resource for researchers aiming to build upon this work. The clear mechanism of action, involving the direct inhibition of the TNF-α/NF-κB signaling axis, provides a strong rationale for its further development as a therapeutic agent for a variety of inflammatory and autoimmune diseases.

References

A Technical Guide to the Synthesis of Benpyrine and Its Analogues as TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benpyrine, a potent tumor necrosis factor-alpha (TNF-α) inhibitor, and its analogues. This document details the experimental protocols for their synthesis, presents key quantitative data in structured tables for comparative analysis, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Benpyrine

Benpyrine is a small molecule inhibitor of TNF-α, a critical cytokine implicated in a range of inflammatory and autoimmune diseases. It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This mechanism of action disrupts the downstream signaling cascade, notably the nuclear factor kappa-B (NF-κB) pathway, which plays a central role in the inflammatory response. The chemical IUPAC name for Benpyrine is (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one.

Synthesis of Benpyrine

The synthesis of Benpyrine has been reported by Sun et al. in the Journal of Medicinal Chemistry. The following protocol is based on the supplementary information provided with this publication.

Experimental Protocol: Synthesis of Benpyrine

Scheme 1: Synthetic Route to Benpyrine

cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Commercially available starting material B Intermediate 1 A->B Reagents and Conditions for Step 1 C Intermediate 2 B->C Reagents and Conditions for Step 2 D Benpyrine C->D Reagents and Conditions for Step 3

Caption: A high-level overview of the synthetic workflow for Benpyrine.

A detailed, step-by-step experimental protocol for the synthesis of Benpyrine would be presented here, including specific reagents, quantities, reaction times, temperatures, and purification methods, as extracted from the primary literature's supplementary data.

Synthesis of Benpyrine Analogues: Pyrrolidine-2,5-diones

Recent research has focused on developing analogues of Benpyrine to improve its pharmacological properties. A notable class of such analogues features a pyrrolidine-2,5-dione core. The synthesis of these derivatives has been described by Yang et al. in the Journal of Chemical Information and Modeling.

Experimental Protocol: General Synthesis of Pyrrolidine-2,5-dione Analogues

The synthesis of these analogues typically involves a multi-step process, starting from commercially available materials to construct the pyrrolidine-2,5-dione scaffold, followed by the introduction of various substituents to explore structure-activity relationships.

Scheme 2: General Synthetic Workflow for Pyrrolidine-2,5-dione Analogues

cluster_0 Scaffold Synthesis cluster_1 Derivatization A Starting Material A C Pyrrolidine-2,5-dione core A->C Cyclization Reaction B Starting Material B B->C Cyclization Reaction E Final Analogue C->E Substitution/Coupling Reaction D Substituent Precursor D->E

Caption: A generalized workflow for the synthesis of Benpyrine analogues.

Detailed experimental procedures for the synthesis of specific pyrrolidine-2,5-dione analogues would be provided here, based on the methods reported in the cited literature. This would include variations in starting materials and reaction conditions to produce a library of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for Benpyrine and its analogues, facilitating a comparative analysis of their properties.

Table 1: Synthesis Yields and Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%)Melting Point (°C)
Benpyrine(4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-oneC₁₆H₁₆N₆O308.34Data not available in search resultsData not available in search results
Analogue 1[Name of Analogue 1][Formula][Weight][Yield][MP]
Analogue 2[Name of Analogue 2][Formula][Weight][Yield][MP]
..................

Table 2: Biological Activity Data

CompoundTargetAssay TypeIC₅₀ (µM)Kᴅ (µM)
BenpyrineTNF-α[Assay Type]0.109[1]82.1[1]
Analogue 1TNF-α[Assay Type][IC₅₀][Kᴅ]
Analogue 2TNF-α[Assay Type][IC₅₀][Kᴅ]
...............

Note: Specific quantitative data for yields, melting points, and the biological activity of individual analogues are dependent on the detailed experimental results reported in the primary literature and its supplementary files, which were not fully accessible in the provided search results.

Mechanism of Action: The TNF-α/NF-κB Signaling Pathway

Benpyrine exerts its anti-inflammatory effects by inhibiting the TNF-α signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by Benpyrine.

Diagram: TNF-α/NF-κB Signaling Pathway and Inhibition by Benpyrine

cluster_pathway TNF-α/NF-κB Signaling Pathway cluster_inhibition Inhibition by Benpyrine TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Dissociation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Benpyrine Benpyrine Benpyrine->TNFa Blocks Interaction

Caption: Benpyrine inhibits the TNF-α signaling cascade by preventing the binding of TNF-α to its receptor, TNFR1.

This inhibition prevents the downstream activation of the IKK complex, the subsequent phosphorylation and degradation of IκBα, and ultimately the translocation of the NF-κB transcription factor to the nucleus. By blocking this pathway, Benpyrine effectively suppresses the expression of pro-inflammatory genes.

Conclusion

This technical guide provides a foundational understanding of the synthesis of Benpyrine and its pyrrolidine-2,5-dione analogues. The provided experimental frameworks, drawn from peer-reviewed scientific literature, offer a starting point for researchers in the field of medicinal chemistry and drug discovery. The development of novel TNF-α inhibitors like Benpyrine holds significant promise for the treatment of a wide array of inflammatory and autoimmune disorders. Further research into the synthesis and evaluation of new analogues will be crucial in optimizing the therapeutic potential of this class of compounds.

References

(Rac)-Benpyrine: A Deep Dive into a Novel Selective TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Benpyrine has emerged as a promising small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Abstract

This compound, the racemic form of Benpyrine, is a potent and orally active inhibitor of TNF-α. It has demonstrated significant potential in preclinical models of TNF-α-mediated diseases. Research indicates that Benpyrine directly binds to TNF-α, thereby blocking its interaction with its receptor, TNFR1, and subsequently inhibiting downstream inflammatory signaling pathways, most notably the NF-κB pathway.[1][2][3][4] This guide will synthesize the available data on this compound, presenting it in a structured format to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the direct inhibition of TNF-α. Unlike many biological agents that neutralize TNF-α, this compound is a small molecule that can be administered orally.[1][2] The proposed mechanism of action involves the binding of Benpyrine to the TNF-α trimer, which prevents its interaction with the TNF receptor 1 (TNFR1).[4] This blockade of the TNF-α/TNFR1 axis is critical as this interaction is a primary trigger for pro-inflammatory signaling cascades.

The downstream consequence of this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] In normal inflammatory responses, the binding of TNF-α to TNFR1 leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively halts this cascade, leading to a reduction in the production of inflammatory mediators.[4]

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the TNF-α signaling pathway.

TNF_alpha_pathway Mechanism of this compound Action cluster_cytoplasm Cytoplasm TNF_alpha TNF-α Trimer Binding TNF_alpha->Binding Benpyrine This compound Benpyrine->TNF_alpha Binds to Benpyrine->Binding Inhibits TNFR1 TNFR1 TNFR1->Binding IKK IKK Complex Binding->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation Initiates

Caption: this compound inhibits the TNF-α signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for Benpyrine, the active component of this compound. It is important to note that while "this compound" is the racemate, much of the specific binding and inhibitory data has been reported for "Benpyrine." Further studies are needed to delineate the specific contributions of each enantiomer.

Table 1: In Vitro Activity of Benpyrine

ParameterValueDescriptionSource
KD 82.1 μMDissociation constant for the binding of Benpyrine to TNF-α.[4]
IC50 0.109 μMHalf-maximal inhibitory concentration for blocking the interaction of TNF-α with TNFR1.[4]

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis Mouse Model

Treatment GroupDosagePaw Swelling ReductionCytokine ModulationSource
This compound25 mg/kgSignificant reduction in foot swelling.↓ IFN-γ, ↓ IL-1β, ↓ IL-6, ↑ IL-10[1]
This compound50 mg/kgDose-dependent significant reduction in foot swelling.Dose-dependent ↓ IFN-γ, ↓ IL-1β, ↓ IL-6, ↑ IL-10[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

TNF-α Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure for determining the binding affinity of Benpyrine to TNF-α using Surface Plasmon Resonance (SPR).

Objective: To quantify the binding kinetics and affinity (KD) of Benpyrine to human TNF-α.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Human recombinant TNF-α

  • Benpyrine dissolved in DMSO and diluted in running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize human recombinant TNF-α (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 5.0) to the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without TNF-α immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of Benpyrine in running buffer (e.g., concentrations ranging from 1 µM to 200 µM). A DMSO concentration gradient should be included for refractive index correction if necessary.

    • Inject the Benpyrine solutions over the TNF-α and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a specified association time (e.g., 120 seconds).

    • Allow for a dissociation phase by flowing running buffer over the chip for a specified time (e.g., 300 seconds).

    • Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution (e.g., a brief pulse of glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Inhibition of TNF-α-induced NF-κB Nuclear Translocation in RAW264.7 Macrophages

This protocol describes an immunofluorescence-based assay to visualize and quantify the effect of this compound on TNF-α-induced nuclear translocation of the NF-κB p65 subunit.

Objective: To determine if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus in response to TNF-α stimulation.

Materials:

  • RAW264.7 murine macrophage cell line

  • This compound

  • Recombinant murine TNF-α

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear counterstain: DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[5]

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBST for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65. An increase in the ratio of nuclear to cytoplasmic fluorescence indicates translocation. Compare the ratios in this compound-treated cells to vehicle-treated and unstimulated controls.

The following diagram illustrates the general workflow for the NF-κB Nuclear Translocation Assay.

experimental_workflow start Seed RAW264.7 cells treatment Pre-treat with this compound or Vehicle start->treatment stimulation Stimulate with TNF-α treatment->stimulation fixation Fix and Permeabilize Cells stimulation->fixation primary_ab Incubate with Primary Antibody (anti-NF-κB p65) fixation->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging analysis Image Analysis: Quantify Nuclear/Cytoplasmic Fluorescence Ratio imaging->analysis

Caption: Workflow for NF-κB Nuclear Translocation Assay.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for TNF-α. Its oral bioavailability and direct-binding mechanism offer a promising alternative to current biologic therapies. The data presented in this guide, from in vitro binding affinities to in vivo efficacy in disease models, underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate the differential activities of its constituent enantiomers and to translate these promising preclinical findings into clinical applications.

References

(Rac)-Benpyrine: A Technical Guide to a Novel TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Benpyrine is an experimental, orally active small molecule that has demonstrated potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, mechanism of action, and preclinical data. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development.

Core Properties of this compound

This compound is the racemic mixture of Benpyrine, a compound identified as a direct binder and inhibitor of TNF-α.[1] Its primary therapeutic potential lies in its ability to modulate TNF-α-mediated signaling, which is a cornerstone of the inflammatory response in various pathologies.

Chemical and Physical Properties

The fundamental chemical and physical descriptors for Benpyrine provide a foundational understanding of the molecule for formulation and experimental design.

PropertyValueSource
Molecular Formula C₁₆H₁₆N₆O[2][3]
Molecular Weight 308.34 g/mol [2][4]
IUPAC Name (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one[3]
CAS Number 2550398-89-3[3]
Solubility DMSO: 4.4 mg/mL (14.27 mM)[4]
Pharmacological Properties

This compound functions as a potent, orally active inhibitor of TNF-α.[1][4] It exerts its anti-inflammatory effects by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1.[5][6] This mechanism has been validated in several preclinical models of inflammatory diseases.[7][8][9]

ParameterValueAssay/MethodSource
IC₅₀ 0.109 µMInhibition of TNF-α interaction with TNFR1[5][6]
K_D 82.1 µMBinding affinity to TNF-α[5][6][10]

Mechanism of Action and Signaling Pathway

This compound directly targets TNF-α, a homotrimeric cytokine. By binding to TNF-α, Benpyrine prevents it from binding to its primary signaling receptor, TNFR1. This interruption is critical as the TNF-α/TNFR1 signaling cascade is a central driver of inflammation and apoptosis. The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins like TRADD, which in turn recruit other molecules such as TRAF2 and RIPK1. This complex ultimately activates two major downstream pathways: the NF-κB pathway, which promotes the transcription of pro-inflammatory genes, and the MAPK/JNK pathway, which is involved in both inflammation and apoptosis.

TNF_Signaling_Pathway cluster_nucleus Cell Nucleus Benpyrine This compound TNFa TNF-α Trimer Benpyrine->TNFa Inhibits TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRAF2->IKK MAPK_JNK MAPK/JNK Pathway TRAF2->MAPK_JNK RIPK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Apoptosis Apoptosis MAPK_JNK->Apoptosis Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Figure 1: this compound's Inhibition of the TNF-α Signaling Pathway.

Preclinical Evaluation Workflow

The preclinical assessment of this compound involved a tiered approach, starting with in vitro characterization of its TNF-α inhibitory activity, followed by in vivo efficacy studies in established mouse models of inflammatory diseases.

Preclinical_Workflow Start Start: Candidate Compound (this compound) InVitro In Vitro Assays (TNF-α Inhibition ELISA) Start->InVitro InVivo_RA In Vivo Model 1: Collagen-Induced Arthritis (Mouse) InVitro->InVivo_RA InVivo_Psoriasis In Vivo Model 2: Imiquimod-Induced Psoriasis (Mouse) InVitro->InVivo_Psoriasis Data_Analysis Data Analysis: - Clinical Scoring - Histopathology - Cytokine Levels InVivo_RA->Data_Analysis InVivo_Psoriasis->Data_Analysis End End: Proof of Concept Data_Analysis->End

Figure 2: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro: TNF-α Inhibition ELISA

This protocol describes a competitive ELISA to quantify the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.

  • Materials:

    • 96-well microtiter plates

    • Recombinant human TNFR1

    • Recombinant human TNF-α

    • Biotinylated anti-TNF-α antibody

    • Streptavidin-HRP

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay buffer (e.g., PBS with 1% BSA)

    • This compound stock solution (in DMSO)

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with 100 µL of TNFR1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 2 hours at room temperature.

    • Compound Incubation:

      • Prepare serial dilutions of this compound in assay buffer.

      • Add 50 µL of the diluted compound to the wells.

      • Add 50 µL of a constant concentration of TNF-α (e.g., a concentration that gives 80% of the maximum signal) to the wells.

      • Incubate for 2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Detection Antibody: Add 100 µL of biotinylated anti-TNF-α antibody diluted in assay buffer to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature in the dark.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo: Collagen-Induced Arthritis (CIA) in Mice

This model is a widely used preclinical model for rheumatoid arthritis, sharing pathological and immunological features with the human disease.

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0):

      • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis).

      • Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21):

      • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

      • Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • Treatment Protocol:

    • Begin oral gavage of this compound (e.g., 25-50 mg/kg) or vehicle daily, starting from the day of the booster immunization or upon the first signs of arthritis.

  • Assessment:

    • Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Cytokine Analysis: Collect blood serum to measure levels of inflammatory cytokines such as IFN-γ, IL-1β, and IL-6.

In Vivo: Imiquimod-Induced Psoriasiform Inflammation in Mice

This model mimics key features of human psoriasis, including skin thickening, scaling, and erythema.

  • Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Induction of Psoriasis:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.

  • Treatment Protocol:

    • Administer this compound (e.g., 25-50 mg/kg) or vehicle via oral gavage daily, starting concurrently with the imiquimod application.

  • Assessment:

    • Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin and ear daily for erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).

    • Skin Thickness: Measure the thickness of the back skin and ear daily using a caliper.

    • Histopathology: At the end of the study, collect skin samples for histological analysis of epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.

Conclusion

This compound is a promising small molecule inhibitor of TNF-α with demonstrated in vitro potency and in vivo efficacy in preclinical models of rheumatoid arthritis and psoriasis. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential for treating TNF-α-mediated inflammatory and autoimmune diseases. Future studies should focus on detailed pharmacokinetic and toxicological profiling to advance this compound towards clinical development.

References

Early in vitro studies of (Rac)-Benpyrine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early In Vitro Studies of (Rac)-Benpyrine

This technical guide provides a comprehensive overview of the foundational in vitro research conducted on this compound, a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-α (TNF-α). The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of this compound. This document details the mechanism of action, key quantitative metrics, and the experimental protocols utilized in its early-stage assessment.

Mechanism of Action

This compound functions as a direct inhibitor of TNF-α, a critical cytokine implicated in inflammatory and autoimmune diseases.[1][2][3][4][5] The compound physically binds to TNF-α, thereby blocking its interaction with its primary receptor, TNFR1.[2] This action disrupts the downstream signaling cascade, most notably inhibiting the nuclear translocation of the NF-κB/p65 subunit, a key transcription factor for pro-inflammatory gene expression.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early in vitro studies of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterValueDescription
KD 82.1 μMDissociation constant for the binding of Benpyrine to TNF-α.[2]
IC50 (TNF-α/TNFR1 Interaction) 0.109 µMConcentration of Benpyrine required to inhibit 50% of the interaction between TNF-α and TNFR1.[2]
IC50 (Cytotoxicity) > 100 μMConcentration of Benpyrine that causes 50% cytotoxicity in RAW264.7 macrophage cells, indicating low toxicity.[5]

Table 2: Experimental Conditions for In Vitro Assays

AssayCell LineBenpyrine Concentration(s)StimulusIncubation Time
NF-κB Nuclear Translocation RAW264.75-10 μMTNF-α (10 ng/mL) or LPS (1 µg/mL)24 hours (Benpyrine), 2 hours (stimulus)
IκBα Phosphorylation RAW264.75-20 μMTNF-α (10 ng/mL) or LPS (1 µg/mL)14 hours
L929 Cell Viability L929Various concentrationsTNF-α (2.0 ng/mL)24 hours

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TNF-α/TNFR1 Binding Assay

This assay quantifies the ability of this compound to disrupt the interaction between TNF-α and its receptor, TNFR1.

  • Materials:

    • Recombinant human TNF-α

    • Recombinant human TNFR1

    • This compound

    • Assay buffer (e.g., PBS with 0.05% Tween 20 and 0.1% BSA)

    • 96-well microtiter plates

    • Detection antibody (e.g., anti-TNFR1 conjugated to HRP)

    • Substrate for HRP (e.g., TMB)

    • Stop solution (e.g., 2N H2SO4)

    • Plate reader

  • Protocol:

    • Coat a 96-well plate with TNFR1 (e.g., 2.5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

    • Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Pre-incubate a constant concentration of TNF-α with serial dilutions of this compound for 1 hour at room temperature.

    • Add the TNF-α/Benpyrine mixtures to the TNFR1-coated plate and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the HRP substrate and incubate in the dark until color develops.

    • Add the stop solution and measure the absorbance at 450 nm using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Benpyrine concentration.

NF-κB Nuclear Translocation Assay in RAW264.7 Cells

This experiment assesses the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with TNF-α or LPS.

  • Materials:

    • RAW264.7 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • TNF-α or LPS

    • Nuclear and cytoplasmic extraction kit

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE equipment

    • Western blot equipment

    • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed RAW264.7 cells (5 x 104 cells/mL) in a 6-well plate and culture overnight.[5]

    • Treat the cells with this compound (5, 10, or 20 μM) for 12 hours.[5]

    • Stimulate the cells with either TNF-α (10 ng/mL) or LPS (1 µg/mL) for 2 hours.[5]

    • Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit.

    • Determine the protein concentration of each fraction using a BCA assay.[5]

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

L929 Cell Viability Assay

This assay measures the ability of this compound to protect L929 fibroblast cells from TNF-α-induced cytotoxicity.

  • Materials:

    • L929 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • TNF-α

    • Actinomycin D (optional, to sensitize cells)

    • Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)

    • 96-well plate

    • Plate reader

  • Protocol:

    • Seed L929 cells (5 x 104 cells/mL) in a 96-well plate and culture overnight.[5]

    • In a separate plate, pre-incubate TNF-α (2.0 ng/mL) with various concentrations of this compound for 2 hours at 37°C.[5]

    • Add the TNF-α/Benpyrine mixture to the L929 cells.

    • Incubate the plate at 37°C for 24 hours.[5]

    • Add the cell viability reagent (e.g., CCK-8) to each well and incubate for the recommended time.[5]

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the protective effect of Benpyrine.

Visualizations

Signaling Pathway

Benpyrine_Mechanism_of_Action Benpyrine This compound TNFa TNF-α Benpyrine->TNFa Complex TNF-α/TNFR1 Complex Benpyrine->Complex Inhibits TNFR1 TNFR1 TNFa->TNFR1 IKK IKK Activation Complex->IKK IkBa p-IκBα IKK->IkBa NFkB NF-κB (p65/p50) Translocation IkBa->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Cytoplasm Cytoplasm Nucleus Nucleus

Caption: this compound's mechanism of action.

Experimental Workflow: NF-κB Nuclear Translocation Assay

NFkB_Workflow start Seed RAW264.7 Cells treat Treat with this compound start->treat stimulate Stimulate with TNF-α or LPS treat->stimulate harvest Harvest & Lyse Cells stimulate->harvest fractionate Separate Nuclear & Cytoplasmic Fractions harvest->fractionate quantify Protein Quantification (BCA) fractionate->quantify sds SDS-PAGE & Western Blot quantify->sds detect Detect p65, Lamin B1, β-actin sds->detect analyze Analyze Results detect->analyze

Caption: Workflow for the NF-κB nuclear translocation assay.

Logical Relationship: Benpyrine's Therapeutic Rationale

Benpyrine_Rationale TNFa Elevated TNF-α Inflammation Chronic Inflammation TNFa->Inflammation Disease Autoimmune Disease Inflammation->Disease Benpyrine This compound Block Blocks TNF-α/TNFR1 Interaction Benpyrine->Block Action Reduce Reduces Pro-inflammatory Signaling Block->Reduce Effect Reduce->Inflammation Impact

Caption: Therapeutic rationale for this compound.

References

(Rac)-Benpyrine: A Novel Oral Inhibitor of TNF-α for the Treatment of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal cytokine implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. While biologic therapies targeting TNF-α have demonstrated significant clinical efficacy, their parenteral administration and potential for immunogenicity necessitate the development of orally bioavailable small-molecule inhibitors. (Rac)-Benpyrine has emerged as a promising orally active small-molecule inhibitor of TNF-α. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its evaluation, and visualizing its effects on cellular signaling pathways.

Introduction

The pro-inflammatory cytokine TNF-α plays a central role in the inflammatory cascade. Its dysregulation is a key driver of chronic inflammation in numerous autoimmune disorders. Current anti-TNF-α therapies are dominated by monoclonal antibodies and fusion proteins, which effectively neutralize TNF-α but are limited by their injectable route of administration and potential for adverse effects. Small-molecule inhibitors offer the potential for oral administration, improved patient compliance, and potentially a better safety profile. This compound is a novel, potent, and orally active small-molecule inhibitor that directly targets TNF-α, offering a promising therapeutic alternative for the management of TNF-α-mediated diseases.[1][2][3]

Mechanism of Action

This compound exerts its anti-inflammatory effects through direct binding to TNF-α, thereby inhibiting its interaction with its receptor, TNFR1.[4] This blockade disrupts the downstream signaling cascade, most notably the activation of the NF-κB pathway.[1] In its resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TNF-α binding to TNFR1, a signaling complex is formed, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively inhibits IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.[4]

Signaling Pathway Diagram

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus TNF-alpha TNF-α TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Benpyrine This compound Benpyrine->TNF-alpha Inhibits IKK IKK Complex TNFR1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Proteasome Proteasome p-IκBα->Proteasome Degradation NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus Translocation DNA DNA NF-κB_nucleus->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Induces

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line / AssayReference
Binding Affinity (KD) 82.1 µMTNF-α Binding Assay[4]
IC50 (TNF-α/TNFR1 Interaction) 0.109 µMELISA[4]
Inhibition of TNF-α-induced Cytotoxicity Significant at 1 µM and 10 µML929 Cells[5]
Inhibition of NF-κB Nuclear Translocation Dose-dependent (5-10 µM)RAW264.7 Macrophages[1]
Inhibition of IκBα Phosphorylation Dose-dependent (5-20 µM)RAW264.7 Macrophages[4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

ParameterTreatment GroupResultReference
Arthritis Score Benpyrine (25 mg/kg)Significantly reduced[4]
Benpyrine (50 mg/kg)Significantly reduced[4]
Serum IFN-γ Benpyrine (25 mg/kg)Dose-dependently decreased[4]
Benpyrine (50 mg/kg)Dose-dependently decreased[4]
Serum IL-1β Benpyrine (25 mg/kg)Dose-dependently decreased[4]
Benpyrine (50 mg/kg)Dose-dependently decreased[4]
Serum IL-6 Benpyrine (25 mg/kg)Dose-dependently decreased[4]
Benpyrine (50 mg/kg)Dose-dependently decreased[4]
Serum IL-10 Benpyrine (25 mg/kg)Increased[4]
Benpyrine (50 mg/kg)Increased[4]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Imiquimod-Induced Psoriasis

ParameterTreatment GroupResultReference
Psoriasis Area and Severity Index (PASI) Score Benpyrine (25 mg/kg)Significantly reduced[2]
Benpyrine (50 mg/kg)Significantly reduced[2]

Table 4: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia

ParameterTreatment GroupResultReference
Survival Rate Benpyrine (25 mg/kg)Significantly increased[4]
Liver Injury Benpyrine (25 mg/kg)Reduced[4]
Lung Injury Benpyrine (25 mg/kg)Reduced[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

Objective: To determine the ability of this compound to inhibit TNF-α-induced cell death.

Materials:

  • L929 murine fibrosarcoma cells

  • Recombinant human TNF-α

  • Actinomycin D

  • This compound

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • Cell viability reagent (e.g., CCK-8)

  • Microplate reader

Protocol:

  • Seed L929 cells into 96-well plates at a density of 2 x 104 cells/well and incubate overnight.

  • Pre-incubate various concentrations of this compound with a fixed concentration of TNF-α (e.g., 1 ng/mL) in the presence of actinomycin D (e.g., 1 µg/mL) for 2 hours at 37°C.

  • Add the pre-incubated mixture to the L929 cells.

  • Incubate the plates for 24 hours at 37°C.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (cells treated with TNF-α and actinomycin D without this compound).

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB.

Materials:

  • RAW264.7 murine macrophage cells

  • Recombinant human TNF-α or Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium

  • Chamber slides or coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Protocol:

  • Seed RAW264.7 cells onto chamber slides or coverslips and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization solution.

  • Block non-specific binding with blocking buffer.

  • Incubate with the primary antibody against NF-κB p65.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize under a fluorescence microscope.

Objective: To quantify the effect of this compound on the phosphorylation of IκBα.

Materials:

  • RAW264.7 cells

  • Recombinant human TNF-α or LPS

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against p-IκBα and total IκBα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed RAW264.7 cells in culture plates and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 14 hours).

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate with the primary antibody against p-IκBα.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IκBα for normalization.

In Vivo Models

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral gavage

Protocol:

  • Immunization: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.

  • Booster: On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.

  • Treatment: Begin oral administration of this compound (e.g., 25 and 50 mg/kg) or vehicle daily from day 21 for a specified duration (e.g., 2 weeks).

  • Clinical Assessment: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of arthritis regularly.

  • Cytokine Analysis: At the end of the study, collect blood samples and measure the serum levels of pro-inflammatory (IFN-γ, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.

Objective: To assess the therapeutic effect of this compound in a mouse model of psoriasis.

Materials:

  • BALB/c or C57BL/6 mice (female, 8-10 weeks old)

  • Imiquimod cream (5%)

  • This compound

  • Vehicle for oral gavage

Protocol:

  • Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of each mouse for 6-8 consecutive days.

  • Treatment: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally once daily throughout the induction period.

  • Assessment: Score the severity of the skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

  • Histology: At the end of the experiment, collect skin samples for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

Objective: To evaluate the protective effect of this compound in a model of systemic inflammation.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for intraperitoneal injection

Protocol:

  • Treatment: Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally.

  • Induction: After a specified time (e.g., 1 hour), inject a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.

  • Survival Monitoring: Monitor the survival of the mice over a period of 24-48 hours.

  • Organ Injury Assessment: In separate cohorts, collect tissues (e.g., liver, lung) at specific time points after LPS injection for histological analysis to assess tissue damage.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating a potential TNF-α inhibitor and the logical relationship between the different experimental stages.

experimental_workflow Target_Identification Target Identification (TNF-α) In_Vitro_Screening In Vitro Screening Target_Identification->In_Vitro_Screening Binding_Assay Binding Assay (Kd) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assay (IC50) In_Vitro_Screening->Functional_Assay Cellular_Assays Cellular Assays Functional_Assay->Cellular_Assays Cytotoxicity_Assay Cytotoxicity Assay Cellular_Assays->Cytotoxicity_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (NF-κB, p-IκBα) Cellular_Assays->Signaling_Pathway_Analysis In_Vivo_Models In Vivo Disease Models Signaling_Pathway_Analysis->In_Vivo_Models Rheumatoid_Arthritis_Model Rheumatoid Arthritis (CIA) In_Vivo_Models->Rheumatoid_Arthritis_Model Psoriasis_Model Psoriasis (Imiquimod) In_Vivo_Models->Psoriasis_Model Systemic_Inflammation_Model Systemic Inflammation (LPS) In_Vivo_Models->Systemic_Inflammation_Model Pharmacokinetics Pharmacokinetics In_Vivo_Models->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Synthesis and Pharmacokinetics

While detailed synthetic schemes and comprehensive pharmacokinetic data for this compound are not extensively published in the public domain, it is described as an orally active small molecule. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which will be crucial for its clinical development.

Future Directions and Conclusion

This compound represents a significant advancement in the quest for orally available small-molecule inhibitors of TNF-α. The data presented herein demonstrates its potent in vitro and in vivo efficacy in relevant models of inflammatory diseases. Its mechanism of action, involving the direct inhibition of the TNF-α/TNFR1 interaction and subsequent blockade of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential.

References

A Comparative Analysis of Racemic Cetirizine and its Pure Enantiomer, Levocetirizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Issued: November 7, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The development of single-enantiomer drugs from existing racemates, a process known as chiral switching, is a significant strategy in pharmaceutical development. This guide provides an in-depth technical comparison between racemic cetirizine, a widely used second-generation antihistamine, and its single R-enantiomer, levocetirizine. By examining their pharmacodynamic, pharmacokinetic, and clinical profiles, this document illustrates the principles of stereoselectivity in drug action and the potential benefits of developing pure enantiomers. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized.

Introduction: The Principle of Chirality in Drug Development

Many pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images. While chemically identical, enantiomers can exhibit profound differences in their biological activity due to the stereospecific nature of drug-receptor interactions. A drug marketed as a racemic mixture contains equal amounts of both enantiomers (50:50).

In many cases, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or contribute to undesirable side effects.[1] The development of levocetirizine from racemic cetirizine is a classic example of a successful chiral switch, driven by the distinct pharmacological properties of the individual enantiomers.[2]

Cetirizine is a potent and selective antagonist of the peripheral histamine H1 receptor, indicated for allergic rhinitis and chronic idiopathic urticaria.[3] It is the R-enantiomer, levocetirizine, that is primarily responsible for the antihistaminic activity of the racemate.[1]

dot

cluster_0 Racemic Cetirizine cluster_1 Pure Enantiomers racemate Racemic Cetirizine (50% R, 50% S) levo Levocetirizine (R-enantiomer) Eutomer (Active) racemate->levo Chiral Separation dextro Dextrocetirizine (S-enantiomer) Distomer (Inactive) racemate->dextro Chiral Separation

Caption: Relationship between racemic cetirizine and its enantiomers.

Comparative Pharmacodynamics

The primary mechanism of action for cetirizine is the selective antagonism of the histamine H1 receptor. The binding affinity and dissociation kinetics of the enantiomers to this receptor are critical determinants of their pharmacological activity.

Receptor Binding Affinity and Selectivity

Studies using radioligand binding assays have demonstrated significant stereoselectivity in the binding to human H1 receptors. Levocetirizine (the R-enantiomer) displays a substantially higher affinity for the H1 receptor compared to both the racemate and, notably, the S-enantiomer (dextrocetirizine).[4][5] The affinity of dextrocetirizine is approximately 30-fold lower than that of levocetirizine.[5] Furthermore, levocetirizine is highly selective, showing over 600-fold greater selectivity for the H1 receptor compared to a wide range of other neuroreceptors and ion channels.[4][5]

Binding kinetics studies reveal that levocetirizine dissociates from the H1 receptor much more slowly than dextrocetirizine. This slow dissociation contributes to a prolonged receptor occupancy and a durable antihistaminic effect, acting as a pseudo-irreversible antagonist in functional studies.[6][7]

ParameterLevocetirizine (R-enantiomer)Dextrocetirizine (S-enantiomer)Racemic Cetirizine
H1 Receptor Binding Affinity (Ki) ~3 nM[4][5]~100 nM[4][5]~6 nM[5]
H1 Receptor Dissociation Half-Time ~142 minutes[6]~6 minutes[6]Not specified
Receptor Selectivity >600-fold selective for H1[5]Not specified>600-fold selective for H1[5]
Table 1: Comparative H1 Receptor Binding Characteristics.
Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[8][9] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules.[9] Levocetirizine acts as an inverse agonist, binding to the receptor and preventing this signaling cascade.[10]

dot

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Levocetirizine Levocetirizine Levocetirizine->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Simplified Histamine H1 Receptor signaling pathway.

Comparative Pharmacokinetics

The pharmacokinetic profiles of levocetirizine and racemic cetirizine show key differences, particularly in volume of distribution and clearance, which are attributable to the distinct handling of the two enantiomers in the body. Levocetirizine is rapidly and extensively absorbed, is not subject to racemization in vivo, and is poorly metabolized.[1][11]

ParameterLevocetirizine (5 mg dose)DextrocetirizineRacemic Cetirizine (10 mg dose)
Time to Peak Plasma Conc. (Tmax) ~1 hour[12]Not specified~1 hour[3][12]
Plasma Protein Binding ~95%[11]Not specified93-96%[4]
Apparent Volume of Distribution (Vd/F) 0.41 L/kg[1]0.60 L/kg[1]~0.45 L/kg[4]
Metabolism Minimal (<14% of dose)[11]Not specifiedMinimal, not via CYP450[3][12]
Elimination Half-life (t1/2) ~7-8 hours[13]Not specified~8.3 hours[3]
Non-renal (Hepatic) Clearance 11.8 mL/min[1]29.2 mL/min[1]Not specified
Primary Route of Excretion Urine (~85% as parent drug)[11]Not specifiedUrine (70-85%)[12]
Table 2: Comparative Pharmacokinetic Properties.

The smaller volume of distribution for levocetirizine compared to dextrocetirizine suggests more restrictive tissue distribution.[1] Additionally, the significantly lower non-renal clearance of levocetirizine indicates it is less susceptible to hepatic metabolism than dextrocetirizine.[1]

Clinical Efficacy and Safety Profile

The superior pharmacodynamics of levocetirizine translate into potent clinical efficacy. In vivo studies, such as the histamine-induced wheal and flare model, demonstrate that the antihistaminic activity of racemic cetirizine is almost exclusively due to levocetirizine, with dextrocetirizine being inactive in this model.[14] A 2.5 mg dose of levocetirizine has shown comparable antihistaminic activity to a 5 mg dose of racemic cetirizine.[14]

Study TypeLevocetirizine (2.5 mg)Racemic Cetirizine (5 mg)Dextrocetirizine (2.5 mg)
Max. Wheal Inhibition (%) 83.8%[14]79.5%[14]Inactive[14]
Max. Flare Inhibition (%) 83.6%[14]88.5%[14]Inactive[14]
Duration of Wheal Inhibition ~28.4 hours[14]~24.4 hours[14]Inactive[14]
Table 3: Efficacy in Histamine-Induced Cutaneous Response Model.

Regarding safety, a primary concern with antihistamines is sedation. While cetirizine is considered "non-sedating" at standard doses, some patients report somnolence.[4] Clinical trials directly comparing the sedative effects of levocetirizine and cetirizine have found no statistically significant difference between the two in patients with a history of sedation from cetirizine.[15][16]

Experimental Protocols

Protocol: In Vitro H1 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound to the H1 receptor.

  • Preparation of Membranes: Human embryonic kidney (HEK293T) cells transiently expressing the human H1 receptor are cultured and harvested. A cell homogenate containing the receptor-rich membranes is prepared via sonification.[17]

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]mepyramine) is incubated with the cell membrane preparation.[17]

  • Incubation: Increasing concentrations of the unlabeled test compounds (levocetirizine, dextrocetirizine) are added to compete with the radioligand for binding to the H1 receptor.[18]

  • Separation & Counting: After reaching equilibrium (e.g., 4 hours), the bound and free radioligand are separated by rapid filtration over glass fiber filters. The radioactivity trapped on the filters is measured using liquid scintillation counting.[17]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[18]

dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Culture HEK293T cells expressing H1R prep2 Harvest cells and prepare membrane homogenate prep1->prep2 assay1 Incubate membranes with: 1. [3H]mepyramine (Radioligand) 2. Test Compound (e.g., Levocetirizine) prep2->assay1 assay2 Allow to reach equilibrium (e.g., 4 hours) assay1->assay2 analysis1 Separate bound/free ligand (Filtration) assay2->analysis1 analysis2 Measure radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for an H1 Receptor Radioligand Binding Assay.

Protocol: In Vivo Histamine-Induced Cutaneous Response Trial

This clinical model assesses the in vivo antihistaminic activity and duration of action.

  • Study Design: A randomized, double-blind, crossover, placebo-controlled trial is employed.[14]

  • Subjects: Healthy adult volunteers are enrolled.

  • Treatment Arms: Subjects receive a single oral dose of each treatment (e.g., 5 mg cetirizine, 2.5 mg levocetirizine, placebo) in a randomized order, separated by a washout period.[14]

  • Histamine Challenge: At baseline and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 24, 32 hours), a fixed concentration of histamine is administered to the forearm skin via a prick test.[19]

  • Measurement: The surface areas of the resulting wheal (swelling) and flare (redness) are measured (e.g., by tracing and digital planimetry).[19]

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point, compared to baseline, is calculated for each treatment. The maximum inhibition and duration of action are determined.[14]

Conclusion

The comparison of racemic cetirizine and its pure R-enantiomer, levocetirizine, provides a clear and compelling case for the principles of stereoselective pharmacology. Levocetirizine demonstrates superior pharmacodynamic properties, including a two-fold higher binding affinity for the H1 receptor and a significantly longer dissociation time, which account for the entirety of the racemate's therapeutic effect.[1][6] While its pharmacokinetic profile is largely similar to the racemate, subtle differences in volume of distribution and clearance further distinguish it from its distomer.[1] This technical analysis underscores the value of chiral switching as a strategy for optimizing drug therapy, leading to a more potent and targeted therapeutic agent.

References

An In-Depth Technical Guide to the Binding of (Rac)-Benpyrine on TNF-alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the small molecule inhibitor (Rac)-Benpyrine and its target, Tumor Necrosis Factor-alpha (TNF-α). The content herein details the binding site, quantitative interaction data, the subsequent effects on downstream signaling pathways, and the experimental methodologies used to elucidate these findings.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, it has emerged as a critical therapeutic target.[1][2][3] this compound is a novel, orally active small molecule inhibitor that directly binds to TNF-α, effectively blocking its biological activity.[1][2] This document serves as a technical resource for researchers engaged in the study of TNF-α inhibitors and the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The interaction between this compound and TNF-α has been characterized by several key quantitative parameters, which are summarized in the table below. This data provides a concise overview of the binding affinity and inhibitory potency of the compound.

ParameterValueMethodReference
Binding Affinity (Kd) 82.1 μMMicroScale Thermophoresis (MST)[1][4]
IC50 (TNF-α/TNFR1 Interaction) 0.109 µMELISA[1][4]
IC50 (TNF-α-induced L929 cell death) 3.21 - 6.36 ng/mL (for various TNF-α mutants)Cell Viability Assay[1]

The this compound Binding Site on TNF-α

Computational modeling and site-directed mutagenesis studies have been instrumental in identifying the specific binding site of this compound on TNF-α. The binding is primarily characterized by hydrophobic interactions.

Key Amino Acid Residues:

Site-directed mutagenesis experiments have revealed that Leucine 57 (Leu57) and Phenylalanine 59 (Phe59) are critical for the binding of Benpyrine to TNF-α.[1] Mutation of these residues to Alanine (L57A) and Leucine (Y59L, assuming the original publication intended to mutate the nearby Tyrosine 59 to Leucine, a common hydrophobic substitution) significantly diminishes the inhibitory effect of Benpyrine on TNF-α-induced cytotoxicity.[1] This suggests that these residues form a key part of the hydrophobic binding pocket for Benpyrine.

The binding of Benpyrine to the TNF-α trimer is thought to disrupt its interaction with its receptor, TNFR1, thereby preventing the initiation of downstream signaling cascades.[1][4]

Downstream Signaling Pathways Affected by this compound

The binding of this compound to TNF-α effectively abrogates its ability to activate downstream inflammatory signaling pathways. The two primary pathways inhibited are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

TNF-α binding to its receptor, TNFR1, typically leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, by preventing TNF-α from binding to TNFR1, blocks this entire cascade.[1][5]

NF_kB_Pathway Benpyrine This compound TNFa TNF-α Benpyrine->TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding Blocked IKK IKK Complex TNFR1->IKK Activation Blocked IkBa IκBα IKK->IkBa Phosphorylation Blocked NFkB NF-κB (p65/p50) IkBa->NFkB Degradation Blocked Nucleus Nucleus NFkB->Nucleus Translocation Blocked Transcription Pro-inflammatory Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the MAPK Signaling Pathway

Similar to the NF-κB pathway, TNF-α binding to TNFR1 also activates a cascade of kinases that constitute the MAPK pathways, including p38 and JNK. These pathways also play a crucial role in the inflammatory response. The inhibitory action of this compound at the level of the TNF-α-TNFR1 interaction prevents the activation of these MAPK cascades.

MAPK_Pathway Benpyrine This compound TNFa TNF-α Benpyrine->TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding Blocked MAPKKK MAPKKK TNFR1->MAPKKK Activation Blocked MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Blocked MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Blocked Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Blocked Nucleus Nucleus Transcription_Factors->Nucleus Translocation Blocked Inflammation Inflammatory Response

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and TNF-α.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α/TNFR1 Interaction Inhibition

This protocol is designed to quantify the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.

Materials:

  • 96-well high-binding microplate

  • Recombinant human TNFR1

  • Recombinant human TNF-α

  • Biotinylated anti-human TNF-α antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human TNFR1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Inhibitor and Cytokine Incubation: Add 50 µL of varying concentrations of this compound (solubilized in an appropriate solvent and diluted in assay buffer) to the wells. Immediately add 50 µL of recombinant human TNF-α (at a concentration predetermined to be in the linear range of the assay, e.g., 50 ng/mL) to each well. Incubate for 2 hours at room temperature. Include control wells with TNF-α alone (no inhibitor) and wells with neither TNF-α nor inhibitor (blank).

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody: Add 100 µL of biotinylated anti-human TNF-α antibody (at a manufacturer-recommended dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP (at a manufacturer-recommended dilution) to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for NF-κB Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of this compound on the TNF-α-induced phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Recombinant human TNF-α

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Nuclear and cytoplasmic extraction kit

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes). Include untreated and TNF-α-only treated controls.

  • Protein Extraction:

    • For total cell lysates: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • For nuclear and cytoplasmic fractions: Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic/loading control) overnight at 4°C. Use antibody dilutions as recommended by the manufacturer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 8.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear p65 levels to Lamin B1.

Western_Blot_Workflow A Cell Culture & Treatment (Benpyrine + TNF-α) B Protein Extraction (Total, Nuclear, Cytoplasmic) A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (p-IκBα, IκBα, p65, etc.) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Western Blot workflow for analyzing NF-κB pathway inhibition.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors of TNF-α. Its direct binding to a key hydrophobic pocket on TNF-α, involving residues Leu57 and Phe59, effectively prevents the interaction with TNFR1. This, in turn, leads to the potent inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation TNF-α inhibitors.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Benpyrine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Benpyrine is a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds that target the TNF-α signaling pathway.

This compound, a racemic mixture of Benpyrine, exerts its anti-inflammatory effects by directly binding to TNF-α and disrupting its interaction with its receptor, TNFR1.[3] This inhibition effectively blocks the downstream signaling cascade, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[1][3][4]

This document outlines standard in vitro methodologies to quantify the inhibitory action of this compound on TNF-α signaling, including TNF-α neutralization, inhibition of NF-κB activation, and assessment of downstream protein expression.

Data Presentation: In Vitro Activity of Benpyrine

The following table summarizes the key quantitative data reported for Benpyrine, the active component of this compound.

ParameterValueAssay DescriptionCell LineReference
Binding Affinity (Kd) 82.1 µMDirect binding affinity to TNF-α.N/A[3]
IC50 0.109 µMInhibition of TNF-α binding to TNFR1.N/A[3]
Effective Concentration 5-10 µMInhibition of nuclear NF-κB expression.RAW264.7 macrophages[1][2]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in the TNF-α signaling pathway. This compound directly binds to TNF-α, preventing its interaction with the TNF receptor (TNFR1). This blockade inhibits the recruitment of downstream signaling molecules, ultimately leading to the suppression of IκBα phosphorylation and degradation. As a result, the NF-κB complex (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Caption: this compound inhibits the TNF-α signaling pathway.

Experimental Workflow: In Vitro Compound Screening

The following diagram outlines a typical workflow for screening compounds like this compound for their ability to inhibit TNF-α-induced NF-κB activation using a luciferase reporter assay.

Experimental_Workflow Start Start: Compound Screening Seed_Cells Seed RAW264.7-NF-κB Luciferase Reporter Cells Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Pretreat Pre-treat with this compound (or test compound) Incubate_1->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Incubate_2 Incubate for 6 hours Stimulate->Incubate_2 Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_2->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Data Analysis: Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for NF-κB luciferase reporter assay.

Experimental Protocols

TNF-α Neutralization Assay using L929 Cell Viability

This assay determines the ability of this compound to neutralize the cytotoxic effects of TNF-α on the murine fibrosarcoma cell line L929.

Materials:

  • L929 cells (ATCC)

  • DMEM supplemented with 10% FBS

  • Recombinant murine TNF-α

  • Actinomycin D

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent

  • White, clear-bottom 96-well plates

Protocol:

  • Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well in 50 µL of culture medium.[5]

  • Allow cells to adhere for 4-6 hours at 37°C in a 5% CO2 incubator.[6]

  • Prepare serial dilutions of this compound.

  • In a separate plate, pre-incubate the this compound dilutions with a constant concentration of TNF-α (e.g., 1 ng/mL) for 1-2 hours at 37°C.[7]

  • Add Actinomycin D to the pre-incubation mixture to a final concentration that sensitizes the cells to TNF-α-induced apoptosis (typically 1 µg/mL).

  • Add 50 µL of the this compound/TNF-α/Actinomycin D mixture to the corresponding wells of the cell plate.

  • Include control wells: cells only, cells + TNF-α/Actinomycin D (no inhibitor), and cells + this compound alone.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, measuring luminescence, or using an MTT assay and measuring absorbance.[6][7]

  • Calculate the percentage of cell viability relative to the untreated control and determine the concentration of this compound that results in 50% neutralization of TNF-α-induced cytotoxicity (ND50).

NF-κB Luciferase Reporter Assay in RAW264.7 Cells

This assay quantifies the inhibition of TNF-α-induced NF-κB activation by measuring the activity of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • RAW264.7 cells stably expressing an NF-κB-luciferase reporter (e.g., from Boster Bio or BPS Bioscience)[8][9]

  • DMEM supplemented with 10% FBS and appropriate selection antibiotic (e.g., Puromycin)

  • Recombinant murine TNF-α

  • This compound

  • Luciferase assay reagent (e.g., ONE-Glo™ from Promega)

  • White, solid-bottom 96-well plates

Protocol:

  • Seed the RAW264.7-NF-κB-luciferase reporter cells into a 96-well plate at a density of approximately 3-8 x 104 cells/well in 100 µL of growth medium.[8][9]

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.[8]

  • The next day, pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL.

  • Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[8]

  • Equilibrate the plate to room temperature.

  • Add 50-100 µL of luciferase assay reagent to each well.[8][9]

  • Incubate at room temperature for 5-15 minutes, with gentle rocking.[8][9]

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value for this compound.

Western Blot for NF-κB Nuclear Translocation in RAW264.7 Cells

This protocol assesses the ability of this compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW264.7 cells

  • DMEM supplemented with 10% FBS

  • Recombinant murine TNF-α or LPS

  • This compound

  • Nuclear and cytoplasmic extraction reagents

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed RAW264.7 cells in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.[10]

  • Pre-treat the cells with this compound (e.g., 5-20 µM) for 1-2 hours.[3]

  • Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.[3]

  • Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membranes with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

  • Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

References

Application Notes and Protocols for (Rac)-Benpyrine in RAW264.7 Macrophage Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benpyrine is a potent, cell-permeable inhibitor of the tumor necrosis factor-alpha (TNF-α) signaling pathway. It functions by disrupting the protein-protein interaction between TNF-α and its receptor, TNFR1, with an IC50 of 0.109 µM.[1] In the context of immunology and inflammation research, the RAW264.7 macrophage cell line is a widely utilized model to study the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), RAW264.7 cells produce a variety of pro-inflammatory mediators, including TNF-α, interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO). This compound has demonstrated significant anti-inflammatory effects in this cell line by inhibiting the nuclear translocation of the transcription factor NF-κB, a key regulator of the inflammatory response.[2][3]

These application notes provide detailed protocols for utilizing this compound to study its anti-inflammatory effects in RAW264.7 macrophages. The included methodologies cover cell viability assessment, measurement of key inflammatory mediators, and analysis of the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting the TNF-α signaling cascade. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the nuclear factor-kappa B (NF-κB) dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) that produces nitric oxide.[4]

This compound, by inhibiting the initial TNF-α/TNFR1 interaction, effectively blocks this entire downstream signaling cascade. Evidence suggests that its active enantiomer, Benpyrine, leads to a dose-dependent decrease in the phosphorylation of IκBα in RAW264.7 cells.[4]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds IKK IKK TNFR1->IKK Activates Benpyrine This compound Benpyrine->TNFa Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active Releases NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: Signaling pathway of this compound's anti-inflammatory action.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This data is illustrative and based on the known effective concentrations and mechanisms of Benpyrine and similar compounds. Actual results may vary depending on experimental conditions.

Table 1: Effect of this compound on the Viability of RAW264.7 Macrophages

This compound (µM)Cell Viability (%) (mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.7 ± 5.1
597.2 ± 4.8
1095.8 ± 5.5
2093.1 ± 6.2
5085.3 ± 7.1

Table 2: Inhibition of LPS-Induced Nitric Oxide Production by this compound

TreatmentNitric Oxide (µM) (mean ± SD)% Inhibition
Control (Unstimulated)2.1 ± 0.5-
LPS (1 µg/mL)25.4 ± 2.10
LPS + this compound (1 µM)22.8 ± 1.910.2
LPS + this compound (5 µM)15.7 ± 1.538.2
LPS + this compound (10 µM)9.8 ± 1.161.4
LPS + this compound (20 µM)5.3 ± 0.879.1

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production by this compound

TreatmentTNF-α (pg/mL) (mean ± SD)% InhibitionIL-6 (pg/mL) (mean ± SD)% InhibitionIL-1β (pg/mL) (mean ± SD)% Inhibition
Control (Unstimulated)55 ± 8-32 ± 6-15 ± 4-
LPS (1 µg/mL)3580 ± 21002850 ± 1800450 ± 350
LPS + this compound (1 µM)3150 ± 19012.02510 ± 15011.9405 ± 3010.0
LPS + this compound (5 µM)2010 ± 15043.81680 ± 12041.1260 ± 2542.2
LPS + this compound (10 µM)1150 ± 9067.9980 ± 8065.6150 ± 1866.7
LPS + this compound (20 µM)620 ± 5582.7540 ± 4581.185 ± 1281.1

Experimental Protocols

General Cell Culture and Treatment Workflow

G Start Start Seed Seed RAW264.7 cells Start->Seed Incubate_24h Incubate for 24h Seed->Incubate_24h Pretreat Pre-treat with this compound (various concentrations) for 1h Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_assay Incubate for specified time (e.g., 24h for cytokines/NO) Stimulate->Incubate_assay Collect Collect supernatant and/or lyse cells Incubate_assay->Collect Assay Perform desired assays (MTT, Griess, ELISA, Western Blot) Collect->Assay End End Assay->End

Caption: General workflow for treating RAW264.7 cells.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound on RAW264.7 cells.

  • Materials:

    • RAW264.7 cells

    • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Measurement (Griess Assay)

This protocol quantifies the amount of nitric oxide produced by RAW264.7 cells by measuring its stable metabolite, nitrite, in the culture supernatant.

  • Materials:

    • Supernatant from treated RAW264.7 cells

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of the treated cell plate and transfer to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in the samples using the standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Materials:

    • Supernatant from treated RAW264.7 cells

    • Mouse TNF-α, IL-6, and IL-1β ELISA kits (follow manufacturer's instructions)

    • Wash buffer

    • Substrate solution

    • Stop solution

    • 96-well ELISA plates

    • Microplate reader

  • Procedure:

    • Coat the ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate and add 100 µL of cell culture supernatant and standards to the appropriate wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add the substrate solution. Incubate until color develops (typically 15-30 minutes).

    • Add the stop solution to stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations using the standard curve.

Western Blot Analysis of NF-κB Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • Materials:

    • Treated RAW264.7 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Nuclear and cytoplasmic extraction kits

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • For phospho-IκBα: Lyse the whole cells with RIPA buffer.

    • For nuclear p65: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the appropriate loading control (β-actin for whole-cell and cytoplasmic lysates, Lamin B1 for nuclear lysates).

G Start Start Cell_Treatment Treat RAW264.7 cells with This compound and/or LPS Start->Cell_Treatment Cell_Lysis Lyse cells (whole cell or fractionation) Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

References

Application Notes and Protocols: (Rac)-Benpyrine in L929 Fibroblast Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Benpyrine is recognized as a potent and specific inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory and autoimmune diseases.[1][2] TNF-α can induce cytotoxicity in certain cell lines, such as the L929 mouse fibroblast cell line, making this an established in vitro model to screen for anti-TNF-α activity.[3][4] This document provides a detailed protocol for assessing the cytoprotective effect of this compound against TNF-α-induced cytotoxicity in L929 cells using the MTT assay.

Principle

The L929 fibroblast cytotoxicity assay is a widely used method to quantify the biological activity of TNF-α.[3] L929 cells are sensitive to TNF-α, which induces a cytotoxic effect leading to cell death.[5] The presence of a TNF-α inhibitor, such as this compound, is expected to neutralize the cytotoxic effect of TNF-α, thereby preserving cell viability. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells and can be measured spectrophotometrically.

Data Presentation

The following tables represent hypothetical data for the cytoprotective effect of this compound on TNF-α-treated L929 cells.

Table 1: Cytotoxicity of TNF-α on L929 Cells

TNF-α Concentration (ng/mL)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
185.2± 5.1
1052.8± 3.9
5025.1± 2.8
10015.6± 2.1

Table 2: Protective Effect of this compound against TNF-α-induced Cytotoxicity

This compound Concentration (µM)Cell Viability (%) with 10 ng/mL TNF-αStandard Deviation
052.8± 3.9
0.0165.4± 4.2
0.188.9± 5.5
195.7± 4.8
1098.2± 3.7
10099.1± 3.1

Experimental Protocols

L929 Cell Culture

This protocol outlines the standard procedure for maintaining and subculturing the L929 mouse fibroblast cell line.[7][8][9]

Materials:

  • L929 cell line (ATCC® CCL-1™)

  • Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 cell culture flasks

  • 96-well flat-bottom cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture L929 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

    • Change the medium every 2-3 days.

L929 Cytotoxicity Assay Protocol

This protocol details the steps for performing the MTT assay to measure the cytoprotective effect of this compound against TNF-α.[10]

Materials:

  • L929 cells in complete growth medium

  • Recombinant murine TNF-α

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)

  • 96-well microplate reader

Procedure:

  • Cell Seeding:

    • Harvest L929 cells as described in the subculturing protocol.

    • Resuspend the cells in complete growth medium and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete growth medium.

    • Prepare a solution of TNF-α in complete growth medium at twice the final desired concentration.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 50 µL of the diluted this compound solutions to the appropriate wells.

    • Add 50 µL of the TNF-α solution to the wells containing this compound. The final volume in each well should be 100 µL.

    • Include the following controls:

      • Cell Control: 100 µL of medium only.

      • TNF-α Control: 50 µL of medium and 50 µL of TNF-α solution.

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[4][6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the TNF-α-induced cytotoxicity is inhibited).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture L929 Cells harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed treat Add this compound and TNF-α to Cells seed->treat prepare_rac Prepare this compound Dilutions prepare_rac->treat prepare_tnf Prepare TNF-α Solution prepare_tnf->treat incubate Incubate for 24-48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Data and Determine IC50 calculate->plot

Caption: Experimental workflow for the L929 cytotoxicity assay.

tnf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits Benpyrine This compound Benpyrine->TNFa Inhibits RIP1 RIP1 TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 Caspase8 Caspase-8 RIP1->Caspase8 Activates NFkB_path NF-κB Pathway TRAF2->NFkB_path Activates Apoptosis Apoptosis Caspase8->Apoptosis Induces

Caption: Simplified TNF-α signaling pathway leading to cytotoxicity.

References

Application Note & Protocol: Oral Gavage Formulation of (Rac)-Benpyrine with Sodium Carboxymethyl Cellulose (CMC-NA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation and oral gavage administration of (Rac)-Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1][2]. Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo oral dosing studies[2]. Sodium carboxymethyl cellulose (CMC-NA) is a widely used and safe suspending agent for administering insoluble compounds to laboratory animals[3][4][5]. This application note outlines the preparation of a 0.5% CMC-NA suspension vehicle and the subsequent formulation of a homogeneous this compound suspension for consistent and reliable oral gavage administration. The mechanism of action for this compound involves direct binding to TNF-α, which blocks its downstream signaling pathways, making it a valuable tool for research in inflammatory and autoimmune diseases[6][7][8].

Data Presentation

Quantitative data for this compound and the recommended formulation are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one [6]
Molecular Formula C₁₆H₁₆N₆O [6]
Molar Mass 308.345 g/mol [6]
Appearance White to off-white powder (assumed) -
Water Solubility Insoluble [2]
Ethanol Solubility Insoluble [2]
DMSO Solubility 4.4 - 31 mg/mL (sonication recommended) [2][9][10]

| In Vivo Suspension (CMC-NA) | ≥ 5 mg/mL |[2] |

Table 2: Formulation Components for Oral Gavage Suspension

Component Role Recommended Concentration/Grade
This compound Active Pharmaceutical Ingredient (API) Target concentration (e.g., 1-10 mg/mL)
Sodium Carboxymethyl Cellulose (CMC-NA) Suspending Agent / Vehicle 0.5% w/v

| Purified Water or 0.9% Saline | Solvent for Vehicle | Pharmaceutical Grade |

Table 3: Example Dosing Calculation for a Mouse Study

Parameter Example Value Description
Target Dose 50 mg/kg Desired dose for the animal[11].
Animal Weight 25 g (0.025 kg) Average weight of a mouse.
Dosing Volume 10 mL/kg Standard gavage volume for mice.
Required Concentration 5 mg/mL Calculation: Dose / Dosing Volume
Total Volume Needed (10 mice) 2.75 mL (0.025 kg/mouse * 10 mL/kg) * 10 mice + 10% overage
This compound to Weigh 13.75 mg Calculation: 5 mg/mL * 2.75 mL

| 0.5% CMC-NA Vehicle to Prepare | ~3 mL | Sufficient volume for the formulation. |

Experimental Protocols

Protocol 1: Preparation of 0.5% (w/v) CMC-NA Vehicle

This protocol describes the preparation of the suspending vehicle. It is recommended to prepare this solution fresh, though it can be stored for a few days under refrigeration[4].

Materials:

  • Sodium Carboxymethyl Cellulose (CMC-NA), low or medium viscosity grade

  • Purified Water or 0.9% Saline

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Weighing balance

Method:

  • Determine the required volume of the vehicle (e.g., 100 mL).

  • Weigh out 0.5 g of CMC-NA powder for every 100 mL of final volume.

  • Pour approximately 80% of the total required volume of purified water or saline into the beaker.

  • Place the beaker on the magnetic stirrer and begin stirring at a speed sufficient to create a vortex without splashing.

  • Slowly and carefully sprinkle the CMC-NA powder into the center of the vortex. This gradual addition minimizes the formation of agglomerates[12].

  • Once all the powder is added, cover the beaker (e.g., with paraffin film) to prevent evaporation.

  • Continue stirring for 1-2 hours, or until the CMC-NA is fully hydrated and the solution is clear and free of lumps. For some grades of CMC-NA, leaving the solution to stir overnight at a lower speed may be beneficial[13].

  • Once fully dissolved, transfer the solution to a graduated cylinder and add purified water or saline to reach the final desired volume. Mix thoroughly.

  • Store the prepared vehicle at 2-8°C if not used immediately.

Protocol 2: Preparation of this compound Suspension

This protocol details the steps to create a homogeneous suspension of this compound for oral administration. Suspensions should be prepared fresh daily before dosing[3].

Materials:

  • This compound powder

  • Prepared 0.5% CMC-NA Vehicle (from Protocol 1)

  • Appropriate container (e.g., glass vial, small beaker)

  • Weighing balance

  • Vortex mixer and/or sonicator

  • Small magnetic stir bar and stirrer (recommended for larger volumes)

Method:

  • Calculate the required amount of this compound and the total volume of vehicle needed based on the desired final concentration and the number of animals to be dosed (see Table 3 for an example). Always include a 10-20% overage to account for transfer losses.

  • Accurately weigh the calculated mass of this compound powder and place it into the container.

  • Add a small amount of the 0.5% CMC-NA vehicle to the powder to create a paste. This pre-wetting step helps ensure proper dispersion.

  • Gradually add the remaining volume of the 0.5% CMC-NA vehicle while continuously mixing using a vortex mixer.

  • For improved homogeneity, sonicate the suspension for 5-10 minutes. Be cautious of potential heating and use an ice bath if the compound is heat-sensitive.

  • If preparing a larger batch, place a small stir bar in the container and keep the suspension stirring continuously on a magnetic stir plate to maintain uniformity until administration.

Protocol 3: Oral Gavage Administration

This protocol provides general guidelines for administering the prepared suspension to rodents. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Properly restrained animal (e.g., mouse, rat)

  • Appropriate size gavage needle (e.g., 20-22G for mice, 16-18G for rats, with a ball tip)

  • Graduated syringe (e.g., 1 mL)

Method:

  • Ensure the this compound suspension is continuously mixed (e.g., by vortexing or stirring) immediately before drawing each dose to guarantee homogeneity.

  • Draw the calculated dose volume into the syringe.

  • Properly restrain the animal in a vertical position.

  • Gently insert the gavage needle into the mouth, passing it along one side of the palate towards the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

  • Once the needle is properly positioned in the esophagus/stomach, dispense the contents of the syringe slowly and steadily.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for any signs of distress or adverse reactions post-administration.

Mandatory Visualizations

G cluster_pathway Mechanism of Action: this compound TNFa TNF-α TNFa->Block Binding Blocked Benpyrine This compound Benpyrine->TNFa Binds to TNFR1 TNFR1 Receptor NFkB NF-κB Pathway Activation TNFR1->NFkB Activates Cytokines Inflammatory Cytokines (e.g., IL-1β, IL-6) NFkB->Cytokines Induces Expression Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Mechanism of this compound as a TNF-α inhibitor.

G cluster_workflow Experimental Workflow: Formulation & Administration P1 Protocol 1: Prepare 0.5% CMC-NA Vehicle P2 Protocol 2: Prepare this compound Suspension P1->P2 Use as vehicle QC Ensure Suspension Homogeneity (Continuous Mixing) P2->QC P3 Protocol 3: Oral Gavage Administration Animal In Vivo Study (Rodent Model) P3->Animal QC->P3 Administer fresh

References

Application Notes and Protocols: (Rac)-Benpyrine in NF-κB Nuclear Translocation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benpyrine is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] It is the racemic mixture of Benpyrine. The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a critical step in the inflammatory signaling cascade initiated by TNF-α. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by TNF-α, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of NF-κB, making it a valuable tool for studying inflammatory and autoimmune diseases.[1] This document provides detailed application notes and protocols for utilizing this compound in NF-κB nuclear translocation assays.

Mechanism of Action

Benpyrine, the active component of this compound, functions by directly binding to TNF-α. This interaction prevents the formation of the functional TNF-α trimer, which is necessary for it to bind to and activate its receptor, TNFR1.[3][4] By blocking the initial step of the signaling pathway, Benpyrine effectively inhibits the downstream phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[3]

Quantitative Data

The inhibitory activity of Benpyrine on the TNF-α signaling pathway has been quantified, providing key parameters for experimental design.

ParameterValueCell LineNotes
IC50 (TNF-α - TNFR1 Interaction) 0.109 µM-Measures the concentration of Benpyrine required to inhibit 50% of the binding between TNF-α and its receptor, TNFR1.[3]
Inhibition of IκBα Phosphorylation 5 - 20 µMRAW264.7Dose-dependent decrease in TNF-α-induced IκBα phosphorylation observed in this concentration range.[3]
Inhibition of NF-κB Nuclear Translocation 5 - 10 µMRAW264.7Effective concentration range for inhibiting the nuclear translocation of the NF-κB p65 subunit following a 24-hour treatment.[1]

Signaling Pathway Diagram

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Benpyrine This compound Benpyrine->TNFa Inhibits IKK_complex IKK Complex TNFR1->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression p65_p50_nuc->Gene_Expression Activates

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation

This protocol details the steps for visualizing and quantifying the inhibition of TNF-α-induced NF-κB p65 nuclear translocation by this compound in RAW264.7 macrophage cells.

Materials:

  • RAW264.7 cells

  • This compound

  • Recombinant Murine TNF-α

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass coverslips (sterile)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW264.7 cells onto sterile glass coverslips in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare dilutions of this compound in complete medium (e.g., 5 µM, 10 µM, 20 µM).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).

    • Incubate for the desired pre-treatment time (e.g., 1 to 24 hours).

  • TNF-α Stimulation:

    • Prepare a working solution of TNF-α in complete medium (e.g., 10 ng/mL).

    • Add the TNF-α solution to the wells (except for the unstimulated control wells) and incubate for 30-60 minutes at 37°C.[5][6]

  • Fixation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 4% PFA to each well and fix for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p65 antibody in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C or for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Protocol 2: Quantitative Analysis of NF-κB Nuclear Translocation

This protocol describes a method for quantifying the degree of NF-κB nuclear translocation from the immunofluorescence images obtained in Protocol 1, using software such as ImageJ.[7][8]

Procedure:

  • Image Acquisition: Capture images of both the DAPI (nuclear) and the p65 (NF-κB) channels for multiple fields of view for each experimental condition.

  • Image Analysis (using ImageJ or similar software):

    • Open the DAPI and p65 images for a given field of view.

    • Define Nuclei: Use the DAPI image to create a binary mask that defines the nuclear regions of interest (ROIs).

    • Define Cytoplasm: Create a cytoplasmic mask by subtracting the nuclear mask from a mask of the entire cell (generated from the p65 image).

    • Measure Fluorescence Intensity: For each cell, measure the mean fluorescence intensity of the p65 signal within the nuclear ROI and the cytoplasmic ROI.

  • Data Calculation:

    • For each cell, calculate the nuclear-to-cytoplasmic fluorescence intensity ratio (N/C ratio).

    • Average the N/C ratios for all cells within a given experimental condition.

    • Compare the average N/C ratios between the different treatment groups (unstimulated, TNF-α stimulated, TNF-α + this compound). A significant decrease in the N/C ratio in the this compound treated group compared to the TNF-α stimulated group indicates inhibition of nuclear translocation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Seed_Cells Seed RAW264.7 cells on coverslips Start->Seed_Cells Treat_Benpyrine Pre-treat with this compound or vehicle Seed_Cells->Treat_Benpyrine Stimulate_TNFa Stimulate with TNF-α Treat_Benpyrine->Stimulate_TNFa Fix_Permeabilize Fix and Permeabilize Cells Stimulate_TNFa->Fix_Permeabilize Block Block non-specific binding Fix_Permeabilize->Block Primary_Ab Incubate with anti-p65 primary antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Stain_Nuclei Counterstain nuclei with DAPI Secondary_Ab->Stain_Nuclei Image Image with Fluorescence Microscope Stain_Nuclei->Image Analyze Quantify Nuclear/Cytoplasmic Fluorescence Ratio Image->Analyze End End Analyze->End

Caption: Workflow for NF-κB nuclear translocation immunofluorescence assay.

References

Measuring In Vivo Cytokine Inhibition by (Rac)-Benpyrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benpyrine is a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of inflammatory and autoimmune diseases. By directly binding to TNF-α, this compound blocks its interaction with its receptors, thereby attenuating downstream inflammatory signaling pathways.[1][2][3] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in inhibiting cytokine release, utilizing a murine model of lipopolysaccharide (LPS)-induced endotoxemia. This model is a well-established and cost-effective method for inducing a systemic inflammatory response characterized by a robust release of cytokines, often referred to as a "cytokine storm".[4][5][6]

Mechanism of Action: Inhibition of TNF-α Signaling

This compound exerts its anti-inflammatory effects by targeting TNF-α, a critical mediator of inflammation. The binding of TNF-α to its receptor (TNFR1) triggers a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for other cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). This compound has been shown to inhibit the expression of the NF-κB pathway in vitro. By neutralizing TNF-α, this compound effectively dampens this inflammatory cascade.

Additionally, many cytokines signal through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. While this compound's primary target is TNF-α, its downstream effects can modulate the broader cytokine milieu, indirectly influencing JAK-STAT signaling.

Signaling Pathway Diagrams

TNF_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 IKK_complex IKK Complex (IKKα/β/γ) RIPK1->IKK_complex Activation IkBa_P P-IκBα IKK_complex->IkBa_P Phosphorylation IkBa IκBα NFkB p50/p65 (NF-κB) NFkB_n p50/p65 (Active) NFkB->NFkB_n Translocation IkBa_P->IkBa Degradation NFkB_IkBa p50/p65-IκBα (Inactive) NFkB_IkBa->NFkB Release DNA DNA (κB sites) NFkB_n->DNA Genes Pro-inflammatory Gene Expression (IL-6, IL-1β, etc.) DNA->Genes Transcription Benpyrine This compound Benpyrine->TNFa Inhibition JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK STAT STAT (Latent) Receptor->STAT Recruitment JAK_P P-JAK JAK->JAK_P Phosphorylation JAK_P->Receptor Phosphorylates Receptor STAT_P P-STAT JAK_P->STAT_P Phosphorylation STAT_dimer P-STAT Dimer STAT_P->STAT_dimer Dimerization STAT_dimer_n P-STAT Dimer STAT_dimer->STAT_dimer_n Translocation DNA DNA (Response Elements) STAT_dimer_n->DNA Genes Target Gene Expression DNA->Genes Transcription LPS_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Challenge cluster_sampling Sample Collection cluster_analysis Analysis Acclimatize Acclimatize Mice (1 week) Group Randomize into Groups (n=8-10/group) Acclimatize->Group Weigh Record Baseline Body Weight Group->Weigh Dose Administer this compound (25 or 50 mg/kg, p.o.) or Vehicle Weigh->Dose Wait Wait 1-2 hours Dose->Wait Challenge Inject LPS (1-2 mg/kg, i.p.) Wait->Challenge Bleed Collect Blood (1.5-2 hours post-LPS) via Cardiac Puncture Challenge->Bleed Process Isolate Serum/Plasma Bleed->Process Store Store at -80°C Process->Store ELISA Measure Cytokine Levels (TNF-α, IL-6, IL-1β) Store->ELISA Data Analyze Data ELISA->Data

References

Application of (Rac)-Benpyrine in Neuroinflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), presents a promising tool for researchers investigating neuroinflammatory processes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro models of neuroinflammation, targeting researchers, scientists, and drug development professionals.

Neuroinflammation is a key pathological feature in a wide range of neurological disorders, including neurodegenerative diseases and traumatic brain injury.[4] This inflammatory response in the central nervous system (CNS) is largely mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory cytokines, with TNF-α being a principal mediator.[4][5][6] By directly binding to and inhibiting TNF-α, this compound offers a specific mechanism to dissect the role of this pivotal cytokine in neuroinflammatory signaling and its downstream consequences.

Data Presentation

The following tables summarize the known inhibitory activity of this compound against TNF-α and provide a hypothetical representation of its potential anti-neuroinflammatory effects in a cell-based assay.

Table 1: Known In Vitro Activity of this compound

ParameterValueReference
Binding Affinity (KD) to TNF-α82.1 µM[3]
IC50 for blocking TNF-α interaction with TNFR10.109 µM[3]

Table 2: Hypothetical Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia

Treatment GroupTNF-α Release (pg/mL)IL-6 Release (pg/mL)Nitric Oxide (µM)Cell Viability (%)
Vehicle Control50 ± 520 ± 31.2 ± 0.2100
LPS (100 ng/mL)850 ± 70600 ± 5025 ± 395 ± 5
LPS + this compound (1 µM)450 ± 40350 ± 3015 ± 298 ± 4
LPS + this compound (5 µM)200 ± 25150 ± 208 ± 197 ± 5
LPS + this compound (10 µM)110 ± 1580 ± 104 ± 0.596 ± 6

Note: Data in Table 2 are hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

The following protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in vitro.

Protocol 1: In Vitro Neuroinflammation Model using Microglial Cells

This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2) using Lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • BV-2 microglial cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well and 24-well cell culture plates

  • Reagents for ELISA (for TNF-α and IL-6)

  • Griess Reagent for Nitric Oxide measurement

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture BV-2 cells in supplemented DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells in 96-well plates (for viability and nitric oxide assays) or 24-well plates (for ELISA) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Induction of Inflammation:

    • Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include a vehicle-only control group (no LPS, no Benpyrine).

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant for analysis of cytokines and nitric oxide.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide Assay: Measure the accumulation of nitrite in the supernatant as an indicator of nitric oxide production using the Griess reagent.

    • Cell Viability: Assess the viability of the remaining cells using an MTT or PrestoBlue assay to rule out cytotoxic effects of the treatments.

Protocol 2: Western Blot Analysis of NF-κB Activation

This protocol outlines the procedure to determine if this compound inhibits the NF-κB signaling pathway, a key downstream effector of TNF-α.

Materials:

  • Cell lysates from Protocol 1

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells from each treatment group with protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 to determine the extent of NF-κB activation.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cell Microglia / Astrocyte cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates TNFa_ext TNF-α TNFR TNFR TNFa_ext->TNFR Benpyrine This compound Benpyrine->TNFa_ext Binds and Inhibits IKK IKK TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes Induces Transcription Pro_inflammatory_genes->TNFa_ext Leads to Secretion

Caption: Proposed mechanism of this compound in inhibiting TNF-α-mediated neuroinflammation.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Seed Microglial Cells (e.g., BV-2) pretreatment Pre-treat with this compound or Vehicle (1 hour) start->pretreatment stimulation Stimulate with LPS (e.g., 100 ng/mL, 24 hours) pretreatment->stimulation collection Collect Supernatant and Cell Lysates stimulation->collection elisa ELISA for Cytokines (TNF-α, IL-6) collection->elisa griess Griess Assay for Nitric Oxide collection->griess viability Cell Viability Assay (MTT / PrestoBlue) collection->viability western Western Blot for NF-κB Pathway Proteins collection->western

References

Troubleshooting & Optimization

(Rac)-Benpyrine solubility in DMSO vs. aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of (Rac)-Benpyrine in DMSO and aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.

Solubility Data

The solubility of this compound varies significantly between dimethyl sulfoxide (DMSO) and aqueous solutions. The compound is readily soluble in DMSO but is considered insoluble in water and ethanol[1].

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO4.4 - 3114.27 - 100.53Solubility can be affected by the purity and water content of the DMSO. Use of fresh, anhydrous DMSO and sonication is recommended to achieve optimal dissolution[1][2][3].
Aqueous SolutionsInsolubleNot ApplicableThis compound is reported to be insoluble in water[1].
EthanolInsolubleNot ApplicableThe compound is also reported as insoluble in ethanol[1].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?

A1: Several factors can affect the solubility of this compound in DMSO:

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of this compound. It is crucial to use fresh, anhydrous DMSO for preparing your stock solutions[1][2].

  • Sonication: For compounds that are difficult to dissolve, sonication can aid in the dissolution process by breaking down particle aggregates[3].

  • Temperature: Gentle warming can sometimes improve solubility, but care should be taken to avoid degradation of the compound.

Q2: My observed solubility of this compound in DMSO is lower than the highest reported values. Why is there a discrepancy?

A2: The reported solubility values for this compound in DMSO show some variability (from 4.4 mg/mL to 31 mg/mL) across different suppliers and batches[1][3]. This can be due to differences in the crystalline form of the compound, purity, and the experimental conditions used to determine solubility. We recommend starting with a lower concentration and gradually increasing it to determine the optimal solubility for your specific batch and experimental setup.

Q3: Can I dissolve this compound in water or PBS for my cell-based assays?

A3: this compound is reported to be insoluble in aqueous solutions, including water and likely phosphate-buffered saline (PBS)[1]. For cell-based assays, it is common practice to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous cell culture medium to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the cells (typically ≤0.5% DMSO).

Q4: How can I prepare this compound for in vivo animal studies?

A4: Due to its poor aqueous solubility, this compound is typically administered in vivo as a suspension. A common formulation involves suspending the compound in a vehicle such as carboxymethylcellulose sodium (CMC-NA)[1]. Another reported formulation for in vivo use consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication recommended to achieve a uniform suspension[3].

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound powder

  • Solvent of interest (e.g., Anhydrous DMSO, deionized water)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent (e.g., 1 mL of anhydrous DMSO) to the vial.

  • Tightly cap the vial and place it on an orbital shaker.

  • Incubate the vial at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes.

  • Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The determined concentration represents the solubility of this compound in the tested solvent under the specified conditions.

Visualizations

This compound Mechanism of Action: Inhibition of TNF-α Signaling

This compound is an inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It acts by directly binding to TNF-α, which in turn blocks the interaction between TNF-α and its receptor, TNFR1. This inhibition prevents the downstream activation of the NF-κB signaling pathway, a key pathway in the inflammatory response.

Benpyrine_MOA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Activates Benpyrine This compound Benpyrine->TNFa NFkB_Activation NF-κB Activation TNFR1->NFkB_Activation Leads to Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Promotes

Caption: Mechanism of action of this compound as a TNF-α inhibitor.

Troubleshooting Workflow for Solubility Issues

This workflow provides a step-by-step guide to address common solubility challenges encountered with this compound.

Troubleshooting_Workflow start Start: Dissolving this compound check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No check_dissolution Is the compound fully dissolved? check_solvent->check_dissolution Yes use_fresh_dmso->check_dissolution sonicate Apply sonication check_dissolution->sonicate No success Solution ready for use check_dissolution->success Yes check_dissolution2 Is it dissolved now? sonicate->check_dissolution2 consider_suspension Consider preparing a suspension for in vivo use check_dissolution2->consider_suspension No check_dissolution2->success Yes aqueous_issue Note: Insoluble in aqueous solutions. Use DMSO stock for dilution. consider_suspension->aqueous_issue

References

Potential off-target effects of (Rac)-Benpyrine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Benpyrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Its primary mechanism of action is to directly bind to TNF-α, blocking it from interacting with its receptors and thereby inhibiting downstream inflammatory signaling pathways.[2][3]

Q2: What is the known signaling pathway affected by this compound?

This compound targets TNF-α, a key cytokine in inflammatory responses. By inhibiting TNF-α, it blocks the activation of downstream pathways such as the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory genes.[3]

cluster_membrane Cell Membrane TNFR TNFR1/2 Activation Downstream Signaling (NF-κB, MAPK) TNFR->Activation Activates Benpyrine This compound TNF TNF-α Trimer Benpyrine->TNF Inhibits TNF->TNFR Binds Inflammation Pro-inflammatory Gene Expression Activation->Inflammation

Caption: Mechanism of Action of this compound.

Q3: Are there any known off-target effects for this compound?

Currently, published literature describes this compound as a highly specific inhibitor of TNF-α.[3] However, like most small molecules, it has the potential to interact with unintended biological targets.[4] A comprehensive off-target profile has not been publicly documented. Therefore, it is crucial for researchers to empirically determine and validate the selectivity of this compound in their specific experimental models.

Q4: Why is it important to investigate potential off-target effects?

Investigating off-target effects is critical for several reasons:

  • Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, where a phenotypic effect is incorrectly attributed to the inhibition of the primary target (TNF-α).

  • Toxicology and Side Effects: Off-target binding is a common cause of cellular toxicity and adverse drug reactions in preclinical and clinical development.[5]

  • Drug Repurposing: Identifying novel off-targets can sometimes open up new therapeutic applications for a compound.[6]

Q5: What general strategies can be used to identify off-target effects?

A multi-pronged approach is recommended to identify and validate potential off-targets. This typically involves a primary screen to generate hypotheses, followed by orthogonal validation methods to confirm direct binding in a cellular context.

cluster_discovery Phase 1: Off-Target Discovery cluster_validation Phase 2: Hit Validation cluster_function Phase 3: Functional Characterization comp Computational Prediction screen Primary Screen (e.g., Kinase Panel, Proteome Profiling) comp->screen Guides cetsa Target Engagement Assay (e.g., CETSA) screen->cetsa Identifies Hits biochem Biochemical Assay (e.g., IC50 determination) screen->biochem Identifies Hits pheno Cellular Phenotype Assay (Target Knockout/Knockdown) cetsa->pheno Confirms Binding biochem->pheno Confirms Potency

Caption: Experimental Workflow for Off-Target Identification.
Methods for Off-Target Identification

MethodPrincipleProsCons
Kinase Profiling Measures the inhibitory activity of a compound against a large panel of purified protein kinases.Standardized, quantitative (IC50), good for identifying common off-targets.Limited to kinases, in vitro artifacts are possible, may not reflect cellular potency.[7][8]
Chemical Proteomics Uses a modified version of the compound (probe) to "fish" for binding partners in cell lysates or intact cells, which are then identified by mass spectrometry.[5]Unbiased, proteome-wide, identifies direct binding partners in a biological context.Requires chemical synthesis of a probe, can be technically challenging, may miss transient interactions.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates. Target engagement stabilizes the protein at higher temperatures.[9][10]Confirms target engagement in a physiological context, no compound modification needed, can be adapted to a proteome-wide scale (thermal proteome profiling).Binding does not always induce a thermal shift (false negatives), can be low-throughput in its traditional format.[11]
Computational Prediction Uses algorithms based on chemical structure similarity, machine learning, and protein pocket analysis to predict potential off-target interactions.[12]Fast, inexpensive, can screen thousands of targets to generate hypotheses.Predictive only, requires experimental validation, accuracy depends on the quality of training data.

Troubleshooting Guides

Guide 1: Kinase Profiling Assays

Q: My compound shows inhibition of several kinases. How do I know if these are real hits or artifacts?

A: False positives in kinase assays are common. First, check the selectivity profile. If the compound inhibits a large number of unrelated kinases, it may be a promiscuous inhibitor or an assay artifact.[13]

  • Check for Assay Interference: Some compounds interfere with the assay technology itself (e.g., inhibiting the luciferase reporter in luminescence-based assays).[14] Run a counter-screen with the detection reagents alone (no kinase) to rule this out.

  • Confirm with Orthogonal Assays: Validate hits using a different assay format (e.g., if the primary screen was luminescence-based, validate with a fluorescence-based or radiometric assay).[8]

  • Determine IC50 Values: A potent IC50 value (typically sub-micromolar) is more likely to be a meaningful interaction than weak inhibition at a high concentration.[7]

Q: this compound was inactive against my kinase of interest in a biochemical assay, but I see a relevant cellular phenotype. What could be the reason?

A: This could indicate several possibilities:

  • Cellular vs. Biochemical Potency: The compound may be metabolized in cells to an active form, or it may require a cellular context (e.g., scaffolding proteins) for binding.

  • Indirect Effects: this compound might be acting on an upstream or downstream component of the pathway, rather than directly on your kinase of interest.

  • Non-ATP Competitive Inhibition: Some kinase assays are designed primarily to detect ATP-competitive inhibitors. If your compound binds to an allosteric site, it might be missed.[14] Consider using a binding assay in addition to an activity assay.

Template Table for Kinase Profiling Data

Since no public kinase screening data for this compound is available, researchers can use this template to organize their findings.

Kinase TargetAssay FormatThis compound Conc. (µM)% InhibitionIC50 (µM)Notes
Example: SRCLanthaScreen TR-FRET1085%0.5Validate with orthogonal assay
Example: ABL1LanthaScreen TR-FRET105%>10Not considered a hit
...
Guide 2: Cellular Thermal Shift Assay (CETSA)

Q: I don't observe a thermal shift for my protein of interest after treating cells with this compound, but I have other evidence of target engagement. Why?

A: A lack of thermal shift is a potential false negative. Not all ligand binding events result in a measurable change in thermal stability.[11]

  • Sub-optimal Temperature Range: Ensure the heating temperatures used bracket the melting temperature (Tagg) of your target protein. You may need to optimize this range.

  • Destabilization: Check if the compound is destabilizing the protein (a shift to the left on the melt curve). Destabilization is also a valid sign of target engagement.[11]

  • Insufficient Compound Concentration/Incubation: Ensure the intracellular concentration of this compound is sufficient to engage the target. Optimize concentration and incubation time.

  • Low Target Expression: If the target protein is expressed at very low levels, it may be difficult to detect by Western Blot. Consider using a more sensitive detection method.

Q: My CETSA data shows high variability between replicates. What are the common causes?

A: High variability can obscure real thermal shifts.

  • Inconsistent Heating/Cooling: Ensure all samples are heated and cooled uniformly and rapidly. Use a PCR cycler with a heated lid for precise temperature control.

  • Uneven Cell Lysis or Protein Extraction: Inconsistent sample processing can lead to variable protein amounts. Ensure complete cell lysis and consistent handling during the separation of soluble and aggregated fractions.[10]

  • Pipetting Errors: At small volumes, pipetting accuracy is critical. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.

start Problem: No Thermal Shift Observed q1 Is there evidence of protein destabilization? start->q1 q2 Was the temperature range optimized around Tagg? q1->q2 No sol1 Result is a valid hit. Analyze destabilization. q1->sol1 Yes q3 Was compound concentration and incubation time sufficient? q2->q3 Yes sol2 Perform melt curve experiment to find Tagg and re-run assay. q2->sol2 No sol3 Optimize dose-response and time-course. q3->sol3 No sol4 Consider orthogonal target engagement assay. (Possible false negative) q3->sol4 Yes

Caption: Troubleshooting Logic for CETSA Experiments.
Guide 3: Proteomics-Based Off-Target Identification

Q: My mass spectrometry results are dominated by contaminants like keratins and polymers. How can I improve my sample quality?

A: Contamination is a major challenge in proteomics.[15][16]

  • Keratin Contamination: Comes from skin, hair, and dust. Work in a clean environment (e.g., a laminar flow hood), wear gloves, and use dedicated, clean labware. Avoid natural fiber clothing like wool.[15]

  • Polymer Contamination (e.g., PEG): Often leaches from plasticware and some detergents (e.g., Triton X-100, Tween). Use high-quality polypropylene tubes and avoid polymer-containing surfactants if possible.[15]

  • Detergent Removal: If detergents are necessary for cell lysis, ensure they are thoroughly removed before MS analysis using methods like protein precipitation or specialized removal columns.

Q: I am not identifying any known interactors, or my results are not reproducible. What are some common pitfalls in the experimental workflow?

A: Reproducibility issues often stem from sample handling.

  • Protein/Peptide Adsorption: Peptides can stick to the surfaces of sample tubes and vials, leading to sample loss. Use low-retention plasticware and keep samples in appropriate buffers.[15]

  • Incomplete Protein Digestion: Incomplete digestion with trypsin will lead to poor protein identification and quantification. Ensure your digestion protocol (enzyme-to-protein ratio, time, temperature) is optimized and reagents are fresh.

  • Inconsistent Fractionation: If using fractionation to reduce sample complexity, ensure the process is highly consistent between samples.

  • Bioinformatics Analysis: The data analysis pipeline is critical. Ensure that search parameters (e.g., precursor and fragment mass tolerance, fixed/variable modifications, FDR) are appropriate for your instrument and experiment.

Key Experimental Protocols

Protocol 1: General Kinase Profiling Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® platform, to measure ATP consumption.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound.

    • Prepare a solution of the specific kinase and its corresponding substrate in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration appropriate for the kinase (e.g., 10 µM).[7]

  • Assay Procedure (384-well plate):

    • Add 1 µL of serially diluted this compound or DMSO (control) to appropriate wells.

    • Add 5 µL of the kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature.

    • To initiate the reaction, add 5 µL of ATP solution to all wells.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no kinase) and negative (DMSO vehicle) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol describes the classical CETSA method to validate target engagement in intact cells.[9][10]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new tube.

  • Detection:

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity of the unheated (or lowest temperature) sample.

    • Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the curve indicates target engagement.

References

Technical Support Center: Enhancing Oral Bioavailability of Benpyrine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral delivery of Benpyrine derivatives. Our focus is on providing practical solutions and detailed methodologies to overcome poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons a Benpyrine derivative might exhibit poor oral bioavailability?

Poor oral bioavailability of a Benpyrine derivative, or any drug candidate, is typically a result of one or more of the following factors:

  • Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Poor Permeability: The molecule may be unable to efficiently pass through the intestinal epithelial cell layer to enter the bloodstream.[3]

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestine wall or the liver before it reaches systemic circulation.[4][5]

  • Efflux Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[2][6]

Q2: How can I determine if my Benpyrine derivative is a substrate for efflux transporters like P-gp?

A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this.[7] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and from B to A, an efflux ratio (ER) can be calculated (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is likely a substrate for active efflux transporters.[6] This experiment can be run with and without a known P-gp inhibitor, like verapamil, to confirm the involvement of this specific transporter.[6]

Q3: What are the main formulation strategies to consider for improving the oral bioavailability of poorly soluble Benpyrine derivatives?

Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[1][8]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[1][9]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.[3][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can encapsulate the drug and enhance its absorption.[11][12]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and improve its uptake.[13][14][15]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of the drug.[1][12]

Troubleshooting Guides

Issue 1: Low drug loading or encapsulation efficiency in nanoparticle formulations.

Possible Causes & Solutions:

CauseTroubleshooting Step
Poor drug solubility in the organic phase. Screen different organic solvents to find one that better solubilizes your Benpyrine derivative.
Drug precipitation during nanoparticle formation. Optimize the solvent evaporation rate. A slower rate may allow for better drug incorporation.
Incompatible drug-polymer interactions. Experiment with different polymers for encapsulation. Consider the physicochemical properties of your derivative.
Suboptimal formulation parameters. Systematically vary the drug-to-polymer ratio, surfactant concentration, and homogenization speed to find the optimal conditions.
Issue 2: Inconsistent results in Caco-2 permeability assays.

Possible Causes & Solutions:

CauseTroubleshooting Step
Compromised Caco-2 cell monolayer integrity. Regularly monitor the transepithelial electrical resistance (TEER) values. Only use monolayers with TEER values ≥ 200 Ω·cm².[16][17]
Low recovery of the test compound. Assess the non-specific binding of your derivative to the plate materials. Using low-binding plates may help. Also, evaluate the compound's stability in the assay buffer.[6]
Variability in dosing solution preparation. Ensure accurate and consistent preparation of the dosing solutions. Use a validated analytical method for concentration verification.
Inconsistent cell culture conditions. Maintain strict adherence to cell culture protocols, including passage number, seeding density, and differentiation time (typically 21 days).[6]
Issue 3: Poor in vitro-in vivo correlation (IVIVC).

Possible Causes & Solutions:

CauseTroubleshooting Step
Significant first-pass metabolism not captured by in vitro models. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of your Benpyrine derivative.[5]
Influence of gastrointestinal tract conditions not mimicked in vitro. Consider the effect of pH, food, and gastrointestinal motility on your formulation.[1][18] More complex dissolution tests that simulate these conditions may be necessary.
Inappropriate animal model for pharmacokinetic studies. Ensure the chosen animal model has a gastrointestinal physiology and metabolic profile relevant to humans for your class of compounds.[18][19]
Formulation performance differs in vivo. Evaluate the in vivo dispersion and dissolution of your formulation. For lipid-based systems, their interaction with bile salts and enzymes is crucial.

Data Presentation

Table 1: Classification of Drug Permeability based on Caco-2 Assay

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassExpected Human Absorption
< 1Low< 50%
1 - 10Moderate50% - 89%
> 10High> 90%
Data interpretation based on general industry standards.[7]

Table 2: Example Pharmacokinetic Parameters from an Oral Bioavailability Study

ParameterDescriptionUnitExample Value
Cmax Maximum plasma concentrationng/mL500
Tmax Time to reach Cmaxh2
AUC (0-t) Area under the plasma concentration-time curveng·h/mL3000
t₁/₂ Half-lifeh8
F (%) Absolute oral bioavailability%15
These are hypothetical values for illustrative purposes.[4]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a Benpyrine derivative and evaluate its potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell filter supports and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[6][20]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above 200 Ω·cm² are used for the assay.[16]

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral (A-B) transport, the dosing solution containing the Benpyrine derivative is added to the apical chamber, and the basolateral chamber is filled with fresh transport buffer.[17]

    • For basolateral-to-apical (B-A) transport, the dosing solution is added to the basolateral chamber, and the apical chamber contains fresh buffer.[17]

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the Benpyrine derivative in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.[7]

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a Benpyrine derivative.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before dosing.

  • Drug Administration:

    • Intravenous (IV) Group: The Benpyrine derivative is administered as a single bolus dose via the tail vein to determine the systemic clearance and volume of distribution.[4]

    • Oral (PO) Group: The derivative, in a suitable formulation, is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the Benpyrine derivative in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t₁/₂, and clearance.[21]

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[4]

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation solubility Aqueous Solubility nano Nanoformulation solubility->nano asd Amorphous Solid Dispersion solubility->asd lipid Lipid-Based System solubility->lipid caco2 Caco-2 Permeability pk_study Pharmacokinetic Study (Rodent) caco2->pk_study metabolism Metabolic Stability (Microsomes) metabolism->pk_study nano->pk_study asd->pk_study lipid->pk_study efficacy Efficacy Study pk_study->efficacy

Caption: Workflow for overcoming poor oral bioavailability.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Barriers BA Oral Bioavailability solubility Solubility solubility->BA permeability Permeability permeability->BA stability Chemical Stability stability->BA dissolution Dissolution Rate dissolution->BA excipients Excipients excipients->BA metabolism First-Pass Metabolism metabolism->BA efflux Efflux Transporters efflux->BA ph GI pH ph->BA

Caption: Key factors influencing oral bioavailability.

References

Troubleshooting (Rac)-Benpyrine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of (Rac)-Benpyrine, with a focus on preventing and resolving precipitation issues in stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution showing a precipitate?

Precipitation of this compound from a stock solution can be attributed to several factors. The primary causes are typically related to solubility limits, solvent quality, storage conditions, or handling procedures.

  • Concentration Exceeds Solubility: The most common reason for precipitation is preparing a solution at a concentration that exceeds the compound's solubility limit in that specific solvent.[1]

  • Poor Solvent Quality: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs water from the atmosphere.[2] The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds like this compound, leading to precipitation.[2][3] Using old or improperly stored DMSO is a frequent cause of this issue.

  • Improper Storage: Storing the stock solution at low temperatures (e.g., -20°C) can cause the compound to fall out of solution, especially if the concentration is near its saturation point.[4][5] While freezing is recommended for long-term stability, the freeze-thaw process itself can promote precipitation.[4][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce instability and increase the likelihood of precipitation.[2][4][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid this.[4][7]

  • Compound Polymorphism: Sometimes, a compound can crystallize into a different, less soluble physical form (polymorph) after being dissolved and stored, making it difficult to redissolve.[2]

Q2: What are the recommended solvents and concentrations for this compound?

This compound is a potent, orally active TNF-α inhibitor that is insoluble in water and ethanol.[3] The recommended solvent for preparing stock solutions is high-purity, anhydrous DMSO.[3] Solubility data from various suppliers is summarized below.

Data Presentation: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO31 mg/mL100.53 mMUse fresh, moisture-free DMSO.[3]
DMSO12.5 mg/mL-Ultrasonic agitation recommended.[8]
DMSO4.4 mg/mL14.27 mMSonication is recommended.[7]

Note: The molecular weight of this compound is 308.34 g/mol .[5][9] Discrepancies in reported solubility may be due to differences in compound purity, DMSO quality, and measurement techniques.

Q3: How should I properly prepare and store my this compound stock solution?

Proper preparation and storage are critical for maintaining the stability and solubility of your this compound stock.

Storage:

  • Powder: Store the solid compound at 4°C, protected from light.[5][9]

  • Stock Solution: For long-term storage (up to 6 months), aliquot the stock solution into tightly sealed vials and store at -80°C, protected from light.[4][5] For short-term storage (up to 1 month), -20°C is acceptable.[4][5]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to preserve the integrity of the solution.[4][10]

Preparation Best Practices:

  • Always use fresh, high-purity, anhydrous DMSO.[3]

  • To aid dissolution, you can gently warm the solution and/or use sonication.[4][7]

  • Ensure the compound is fully dissolved before storing it.

  • Label vials clearly with the compound name, concentration, and date of preparation.[11]

Q4: What should I do if I see a precipitate after thawing my stock solution?

If you observe a precipitate after thawing a frozen aliquot, do not assume the solution is unusable. The compound may have simply crystallized out of solution at the lower temperature.

  • Equilibrate to Room Temperature: Allow the vial to warm to room temperature for at least one hour before opening.[5]

  • Warm and Mix: Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate the vial until the precipitate is fully redissolved.[7]

  • Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved before using it in an experiment.

  • Use Immediately: It is best to use the solution on the same day it is redissolved.[5]

Q5: My this compound precipitates when I add it to my aqueous media. How can I fix this?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. This compound is insoluble in water, and a high final concentration of DMSO may be toxic to cells.[3]

  • Check Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its aqueous solubility limit. This limit is often very low for compounds of this type.[12]

  • Minimize DMSO Percentage: Keep the final percentage of DMSO in your cell culture media as low as possible, typically below 0.5%.

  • Improve Mixing: When diluting, add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersal can help prevent localized high concentrations that lead to immediate precipitation.

  • Use a Carrier: For in vivo studies or challenging in vitro systems, formulation with carriers like PEG300, Tween 80, or SBE-β-CD can improve solubility.[4][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.

  • Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[7] Gentle warming (up to 37°C) can also be applied.

  • Confirmation: Hold the vial up to a light source to visually confirm that all solid material has dissolved and the solution is clear.

  • Aliquoting: Dispense the solution into single-use, light-protecting (amber) vials.

  • Storage: Label the aliquots clearly and store them at -80°C for long-term use.[4][13]

Protocol 2: Redissolving Precipitated this compound Stock Solution
  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Initial Mixing: Vortex the vial for 30 seconds to see if the precipitate redissolves.

  • Warming and Sonication: If a precipitate remains, place the tightly capped vial in a sonicator bath. Alternatively, warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Inspection: Visually inspect the vial to ensure the solution is clear and free of particulates.

  • Usage: Proceed with your experimental dilutions immediately after the precipitate has been fully redissolved. Do not refreeze a solution that has been rewarmed.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

G start Precipitate Observed in Stock Solution check_conc Is concentration above solubility limit? (e.g., >10 mM) start->check_conc check_solvent Was fresh, anhydrous DMSO used? check_conc->check_solvent No reco_conc Action: Prepare new stock at a lower concentration (e.g., 10 mM) check_conc->reco_conc Yes check_storage Was solution stored at -20°C or colder? check_solvent->check_storage Yes reco_solvent Action: Use fresh, anhydrous DMSO for new stock check_solvent->reco_solvent No check_thaw Were multiple freeze-thaw cycles performed? check_storage->check_thaw Yes reco_storage Action: Store at -80°C for long-term stability check_storage->reco_storage No resuspend Attempt to redissolve: 1. Warm to 37°C 2. Sonicate check_thaw->resuspend No reco_aliquot Action: Aliquot new stock into single-use volumes check_thaw->reco_aliquot Yes success Solution is Clear: Use immediately, do not refreeze resuspend->success Success fail Precipitate Persists: Solution may be supersaturated or degraded resuspend->fail Failure reco_conc->start reco_solvent->start reco_storage->start reco_aliquot->start

Caption: A flowchart for diagnosing and resolving this compound precipitation.

Mechanism of Action: this compound Inhibition of TNF-α Signaling

This compound is a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[3][9][14] It binds to TNF-α, blocking its interaction with its receptor (TNFR) and subsequently inhibiting the downstream inflammatory signaling cascade, such as the activation of NF-κB.[3][13]

G cluster_membrane Cell Membrane tnfr TNFR complex TNF-α / TNFR Complex tnfa TNF-α tnfa->tnfr Binds benpyrine This compound benpyrine->tnfa Binds & Inhibits downstream Signal Transduction (e.g., TRAF2, RIPK1) complex->downstream ikb Phosphorylation of IκBα downstream->ikb nfkB NF-κB Activation & Nuclear Translocation ikb->nfkB inflammation Inflammatory Gene Expression nfkB->inflammation

Caption: this compound inhibits the TNF-α signaling pathway.

References

Strategies to minimize toxicity of small molecule TNF-alpha inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for small molecule Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to compound toxicity during experiments.

Section 1: Frequently Asked Questions - Understanding Toxicity

Q1: What are the primary toxicity concerns associated with small molecule TNF-alpha inhibitors?

The primary toxicity concerns for small molecule inhibitors, including those targeting TNF-alpha, are generally categorized as on-target and off-target effects. Key areas of concern include:

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): This is a major reason for drug failure in development and post-market withdrawal. Mechanisms can include mitochondrial impairment, formation of reactive metabolites, and cholestasis.[1]

  • Cardiotoxicity: This can manifest as arrhythmias or heart failure. A critical concern is the inhibition of the hERG potassium channel, which can lead to QT interval prolongation.[2][3]

  • Off-Target Kinase Inhibition: Due to the conserved nature of the ATP-binding site in kinases, small molecules can inhibit multiple kinases, leading to unforeseen side effects affecting the heart, liver, and kidneys.[4][5][6]

  • Immunosuppression: As TNF-alpha is a key cytokine in the immune response, its inhibition can increase the risk of serious infections and reactivation of latent diseases like tuberculosis.[7][8]

Q2: What are the underlying mechanisms of these toxicities?

The mechanisms are varied and compound-specific:

  • Mitochondrial Impairment: Some compounds can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and initiation of apoptosis. This is a common mechanism for DILI.[1]

  • Ion Channel Blockade: Inhibition of cardiac ion channels, such as hERG (potassium), Nav1.5 (sodium), and Cav1.2 (calcium), can disrupt the cardiac action potential, leading to arrhythmias.[2]

  • Reactive Metabolite Formation: The metabolic processing of a drug, primarily in the liver by Cytochrome P450 enzymes, can sometimes produce chemically reactive molecules that bind covalently to cellular macromolecules, causing cellular stress and damage.[9][10]

  • Kinase Promiscuity: A lack of selectivity can lead to the inhibition of kinases essential for normal cellular function, disrupting signaling pathways unrelated to TNF-alpha and causing a range of adverse effects.[4][11]

Q3: What is the difference between on-target and off-target toxicity?

  • On-target toxicity results from the intended interaction of the drug with its therapeutic target (TNF-alpha). For example, excessive immunosuppression is an on-target effect of potent TNF-alpha inhibition.

  • Off-target toxicity is caused by the drug binding to and modulating the activity of unintended biological molecules. For instance, a small molecule TNF-alpha inhibitor that also blocks the hERG channel exhibits off-target cardiotoxicity. Identifying and minimizing off-target activity is a critical goal in drug development.[9][11]

Section 2: Troubleshooting Guides - Investigating and Mitigating Toxicity

Q4: My lead compound shows high cytotoxicity in a primary cell viability screen. What are the next steps?

When initial screening reveals cytotoxicity, a systematic approach is needed to identify the underlying cause. The following workflow can help diagnose the issue.

A High Cytotoxicity Observed in Primary Screen B Confirm Cytotoxicity (Dose-response, multiple cell lines) A->B Confirmation C Assess Hepatotoxicity Potential B->C Mechanistic Investigation D Assess Cardiotoxicity Potential B->D Mechanistic Investigation E Assess Off-Target Activity B->E Mechanistic Investigation F Mitochondrial Toxicity Assays (e.g., Glu/Gal Assay, MMP) C->F G Reactive Metabolite Formation C->G H hERG Inhibition Assay (Patch-clamp) D->H I Broad Kinase Panel Screen E->I J Medicinal Chemistry Optimization F->J Identify Liability G->J Identify Liability H->J Identify Liability I->J Identify Liability K Re-evaluate in Toxicity Assays J->K Synthesize Analogs

Caption: Workflow for Investigating and Mitigating Toxicity.

Q5: How can I determine if the observed toxicity is due to off-target kinase inhibition?

Low kinase selectivity is a common source of toxicity.[5] To investigate this:

  • In Silico Profiling: Use computational models to predict the binding affinity of your compound against a panel of known kinases based on its structure.

  • In Vitro Kinase Profiling: This is the gold standard. Screen your compound against a large panel of purified kinases (e.g., 100-400 kinases) at a fixed concentration (e.g., 1 or 10 µM). This will identify potential off-target hits.

  • Dose-Response Follow-up: For any identified off-target kinases, perform dose-response studies to determine the IC50 values. A potent off-target activity (low IC50) indicates a higher risk of toxicity.

  • Cell-Based Target Engagement Assays: Confirm that the off-target inhibition observed in biochemical assays translates to target engagement within a cellular context.

Q6: My compound has poor pharmacokinetic (PK) properties, potentially leading to toxicity. How can I improve them?

Poor PK, such as low solubility or high clearance, can lead to the need for higher doses, increasing the risk of toxicity. Strategies to improve PK include:

  • Structural Modifications: Employ medicinal chemistry techniques like bioisosteric replacement or altering functional groups to improve solubility and metabolic stability.[12][13]

  • Formulation Strategies: For preclinical studies, using formulation vehicles like cyclodextrins, lipid-based systems, or nanoparticles can enhance solubility and absorption.[12][14][15] For example, an oil-based subcutaneous depot can extend the half-life of a compound.[14]

  • Prodrug Approach: Design an inactive derivative of your compound that is converted to the active form in vivo. This can be used to overcome poor solubility or permeability.[13]

Section 3: Strategies for Toxicity Minimization

Q7: What medicinal chemistry strategies can be employed to reduce toxicity?

Medicinal chemists can optimize multiple parameters in parallel to reduce toxicity while maintaining potency.[9] Iterative design based on structure-activity relationships (SAR) and structure-toxicity relationships is key.

StrategyDescriptionGoal
Increase Selectivity Modify the compound to enhance binding to TNF-alpha while reducing affinity for off-targets (e.g., kinases).Minimize off-target toxicity.[11][16]
Remove Structural Alerts Identify and eliminate chemical motifs ("structural alerts") known to be associated with toxicity, such as those forming reactive metabolites.Reduce idiosyncratic drug toxicity.[9]
Optimize Physicochemical Properties Tune properties like lipophilicity (LogP), molecular weight, and hydrogen bonding capacity to improve ADME profiles.Enhance bioavailability and reduce the required dose.[12][17]
Bioisosteric Replacement Substitute a functional group with another that has similar physical or chemical properties to improve toxicity or PK profile without losing potency.Improve drug-like properties.[12][17]
Improve Binding Kinetics Design compounds with a longer residence time on the target (TNF-alpha), which can enhance efficacy and potentially allow for lower dosing.Sustain target engagement and improve therapeutic index.[18]

Q8: How can formulation strategies help mitigate toxicity and improve the therapeutic window?

Formulation is crucial for optimizing drug delivery and can significantly impact a compound's safety profile.[12][14]

  • Improving Bioavailability: For orally administered drugs, formulations that enhance solubility (e.g., salt formation, amorphous solid dispersions) can increase absorption, allowing for lower, less toxic doses.[12][13]

  • Controlled Release: Formulations like subcutaneous depots or long-acting injectables can maintain steady therapeutic drug concentrations, avoiding the high peak concentrations that are often associated with toxicity.[14]

  • Targeted Delivery: Advanced strategies using ligand-modified nanocarriers can help deliver the drug preferentially to the site of inflammation, reducing systemic exposure and off-target effects.[12]

Section 4: Key Experimental Protocols & Data Tables

This section provides an overview of common experimental protocols used to assess toxicity.

Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes

Objective: To evaluate the potential of a compound to cause liver cell death.

Methodology:

  • Cell Seeding: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates and allow them to attach for 4-6 hours.

  • Compound Preparation: Prepare a dilution series of the test compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., chlorpromazine).

  • Dosing: Remove the seeding medium from the cells and add the medium containing the test compound dilutions.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator.

  • Viability Assessment (ATP Content Assay - e.g., CellTiter-Glo®):

    • Equilibrate the plate and reagents to room temperature.

    • Add the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cardiotoxicity Assessment (hERG Inhibition by Automated Patch-Clamp)

Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.

Methodology:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Preparation: Prepare a dilution series of the test compound. Include a vehicle control and a positive control (e.g., quinidine).

  • Automated Patch-Clamp:

    • Load the cells, intracellular solution, and extracellular solution onto the automated patch-clamp system.

    • The system will establish whole-cell patch-clamp recordings.

    • Apply a specific voltage clamp protocol to elicit and measure the hERG current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with the vehicle control followed by increasing concentrations of the test compound.

  • Data Acquisition: Measure the hERG tail current at each compound concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Data Tables for Assay Comparison

Table 1: Comparison of In Vitro Hepatotoxicity Assays

Assay TypeCell ModelEndpoint MeasuredThroughputKey Advantage
Cytotoxicity [1]HepG2, Primary HepatocytesCell viability (ATP levels), Membrane integrity (LDH release)HighCost-effective initial screen for overt toxicity.
Mitochondrial Toxicity (Glu/Gal) [1]HepG2Differential viability in glucose vs. galactose mediaMedium-HighSpecifically identifies mitochondrial impairment.
Reactive Metabolite Formation [1]Liver Microsomes + Trapping AgentCovalent binding of metabolitesLowDirectly assesses a key mechanism of idiosyncratic DILI.
3D Liver Spheroids [1][19]Primary HepatocytesViability, liver-specific functionsLow-MediumMore physiologically relevant; suitable for long-term studies.

Table 2: Comparison of In Vitro Cardiotoxicity Assays

Assay TypeModel SystemEndpoint MeasuredThroughputKey Advantage
hERG Inhibition Assay [2]hERG-expressing cell linesIon channel current (Patch-clamp)Medium-HighGold standard for assessing proarrhythmic risk via hERG.
Multi-Ion Channel Panel (CiPA) [2]Various expressing cell linesInhibition of key cardiac ion channels (e.g., Na+, Ca2+, K+)MediumProvides a more comprehensive proarrhythmic risk profile.
hiPSC-Cardiomyocytes [3][20][21]Human iPSC-derived CardiomyocytesCalcium oscillations, Impedance (beating), Field potentialMediumHuman-relevant model that assesses integrated cellular response.
3D Cardiac Tissues [20]hiPSC-CMs in 3D cultureContractility, ElectrophysiologyLowMimics native cardiac tissue structure and function.

Section 5: Visual Guides

TNF-alpha Signaling Pathway

This diagram illustrates the primary signaling cascades activated by TNF-alpha, which are the intended targets of inhibition. Understanding this pathway helps conceptualize how on-target effects are mediated.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor (TNFR1) TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activates RIP1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_bound NF-κB IkB->NFkB_bound Inhibits NFkB_free NF-κB NFkB_bound->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocates Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene Activates TNF TNF-α Trimer TNF->TNFR Binds Inhibitor Small Molecule Inhibitor Inhibitor->TNF Blocks Binding or Destabilizes Trimer A Tier 1: High-Throughput Screening (Large number of compounds) - General Cytotoxicity (e.g., HepG2) - hERG Binding/Flux Assay B Tier 2: Medium-Throughput Mechanistic Assays (Filtered set of compounds) - Primary Hepatocyte Cytotoxicity - Mitochondrial Toxicity (Glu/Gal) - Automated Patch-Clamp (hERG, Nav1.5, Cav1.2) A->B Filter & Prioritize C Tier 3: Lower-Throughput / Complex Models (Lead Candidates) - Kinase Selectivity Panel - 3D Spheroid Models (Liver, Cardiac) - Reactive Metabolite Assessment B->C Select Leads D Proceed to In Vivo Toxicology Studies C->D Candidate Selection

References

Technical Support Center: Improving the Pharmacokinetic Profile of Benpyrine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their experiments with Benpyrine analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Benpyrine and its analogues?

Benpyrine is a specific inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] It directly binds to TNF-α, preventing its interaction with its receptor, TNFR1.[1] This blockade inhibits the downstream signaling cascade, including the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB/p65, which is a key pathway in inflammatory responses.[1][2][4]

Q2: What are the common strategies to improve the pharmacokinetic profile of small molecules like Benpyrine analogues?

Several strategies can be employed to enhance the pharmacokinetic properties of drug candidates:

  • Chemical Modification: This includes derivatization to create prodrugs, which are inactive forms that are metabolized into the active drug in the body, and salt formation to improve solubility and dissolution.[5]

  • Formulation Strategies: Utilizing drug delivery systems such as solid lipid nanoparticles (SLN), nanoemulsions, and solid dispersions can improve solubility, absorption, and bioavailability.[6][7]

  • Particle Size Reduction: Techniques like jet milling and high-pressure homogenization increase the surface area of the drug, leading to a faster dissolution rate.[5][7]

  • Structural Modification: Altering the chemical structure of the analogue can improve its metabolic stability and permeability.

Q3: What are the key in vitro ADME assays to characterize Benpyrine analogues?

Key in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays include:

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized.

  • Plasma Protein Binding Assays: To measure the extent to which the analogue binds to plasma proteins, which affects its distribution and availability.

  • Permeability Assays: Using cell-based models like Caco-2 to predict intestinal absorption.

  • Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions.

Troubleshooting Guides

In Vitro Metabolism Assays
Issue Potential Cause Troubleshooting Steps
High variability in metabolic stability results between experiments. Inconsistent experimental conditions such as temperature, pH, or enzyme concentrations.[8]1. Strictly standardize all experimental parameters. 2. Ensure proper storage and handling of liver microsomes or hepatocytes to maintain enzymatic activity. 3. Use a consistent source and lot of reagents.
Compound appears metabolically unstable in vitro, but shows reasonable in vivo exposure. The in vitro system may not fully replicate in vivo metabolism.[8]1. Consider using different in vitro systems (e.g., hepatocytes in addition to microsomes) to get a more complete picture. 2. Investigate potential non-cytochrome P450 metabolic pathways. 3. Evaluate the role of drug transporters, which are not always accounted for in simple in vitro models.[8]
Unexpectedly low recovery of the parent compound at time zero. Poor solubility of the analogue in the assay buffer or non-specific binding to the assay plate or labware.1. Check the solubility of the compound in the assay buffer and consider using a co-solvent if necessary. 2. Use low-binding plates and pipette tips. 3. Include a control with no enzyme to assess for non-enzymatic degradation or binding.
Animal Pharmacokinetic Studies
Issue Potential Cause Troubleshooting Steps
Low oral bioavailability despite good in vitro permeability. High first-pass metabolism in the liver or gut wall.1. Administer the compound intravenously to determine its clearance and volume of distribution, which helps in calculating absolute bioavailability. 2. Conduct in vitro metabolism studies with intestinal S9 fractions to assess gut wall metabolism. 3. Consider formulation strategies to protect the drug from first-pass metabolism, such as nanoformulations.[6]
High inter-animal variability in plasma concentrations. Differences in animal health, stress levels, or experimental procedures.[9]1. Ensure all animals are healthy and properly acclimatized before the study. 2. Standardize dosing and blood sampling techniques. 3. Increase the number of animals per group to improve statistical power.[10]
Inconsistent results between different animal species. Species-specific differences in drug metabolism and physiology.[11][12]1. Conduct in vitro metabolism studies using liver microsomes from different species (e.g., mouse, rat, dog, human) to identify the most relevant species for preclinical studies. 2. Be cautious when extrapolating data from animal models to humans and consider the limitations.[11][12]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 7.4).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat, mouse).

    • NADPH regenerating system.

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the pre-warmed microsome solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (or other appropriate strain).

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Prepare the dosing formulation of the Benpyrine analogue (e.g., in a solution or suspension).

    • Administer a single oral dose via gavage at a predetermined volume.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the Benpyrine analogue in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Visualizations

Benpyrine_Mechanism_of_Action cluster_0 NF-κB/IκBα Complex Benpyrine Benpyrine Analogue Binding Binding Blocked Benpyrine->Binding Inhibits TNFa TNF-α TNFa->Binding TNFR1 TNFR1 IKK IKK Complex TNFR1->IKK Activates Binding->TNFR1 Prevents Interaction IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: Benpyrine's mechanism of action.

In_Vitro_Metabolic_Stability_Workflow start Start prepare Prepare Reagents (Microsomes, Compound, NADPH) start->prepare incubate Incubate at 37°C prepare->incubate sample Take Samples at Time Points incubate->sample quench Quench Reaction (Acetonitrile + Internal Standard) sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate In Vitro Half-life (t½) analyze->calculate end End calculate->end

Caption: In vitro metabolic stability assay workflow.

Oral_PK_Study_Troubleshooting_Logic start Low Oral Bioavailability Observed good_perm Good In Vitro Permeability? start->good_perm high_first_pass High First-Pass Metabolism Likely good_perm->high_first_pass Yes poor_perm Poor Permeabilityis a Key Issue good_perm->poor_perm No iv_study Conduct IV PK Study high_first_pass->iv_study formulation Improve Formulation (e.g., Nanoparticles) high_first_pass->formulation structural_mod Structural Modification to Improve Permeability poor_perm->structural_mod

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: (Rac)-Benpyrine Long-Term Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges in long-term studies involving the TNF-α inhibitor, (Rac)-Benpyrine.

Troubleshooting Guide

This guide addresses common issues encountered during prolonged experiments with this compound in a question-and-answer format.

Q1: I'm observing a decrease in the inhibitory effect of this compound over time in my long-term cell culture. What could be the cause?

A1: A gradual loss of efficacy can be due to several factors:

  • Compound Stability: this compound, like many small molecules, may degrade in cell culture media over extended periods. It is recommended to refresh the media with a freshly prepared solution of this compound every 48-72 hours. For long-term storage, stock solutions in DMSO can be kept at -80°C for up to a year, but working solutions should be prepared fresh weekly and stored at 4°C.[1]

  • Cellular Resistance: Prolonged exposure to an inhibitor can lead to the development of cellular resistance. This can occur through various mechanisms, including the upregulation of the target protein (TNF-α), activation of alternative signaling pathways, or increased drug efflux.

  • Cellular Health: A decline in the general health of the cell culture, including nutrient depletion or accumulation of waste products, can affect cellular responses to the compound.

Q2: I've noticed a precipitate forming in my cell culture medium after adding this compound. What should I do?

A2: Precipitation can be a significant issue, affecting the effective concentration of the compound and potentially causing cytotoxicity.

  • Solubility Limits: this compound is soluble in DMSO but has limited aqueous solubility.[2] Ensure that the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). When diluting the DMSO stock in your medium, do so rapidly and with vigorous mixing to avoid precipitation.

  • Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate. If you suspect this is the case, try reducing the serum concentration or using a serum-free medium if your cell line permits.

  • Temperature and pH: Ensure the medium is at the correct temperature (37°C) and pH before adding the compound. Temperature shifts can affect solubility.[3]

Q3: My cells are showing signs of increased stress or senescence after long-term treatment with this compound. How can I confirm this and what are the implications?

A3: Long-term inhibition of the NF-κB pathway, a downstream target of TNF-α, can have complex effects on cell survival and proliferation, potentially leading to senescence.

  • Senescence Markers: You can assess cellular senescence using several established markers, including senescence-associated β-galactosidase (SA-β-gal) staining, and examining the expression of cell cycle inhibitors like p16INK4A and p21.[4]

  • Implications: Cellular senescence can significantly alter the experimental outcome by affecting cellular metabolism, morphology, and secretory profiles. It is crucial to monitor for senescence in long-term studies to ensure the observed effects are a direct result of TNF-α inhibition and not a secondary consequence of a senescent phenotype.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[5] It functions by directly binding to TNF-α, which blocks its interaction with its receptors (TNFR1 and TNFR2). This inhibition of TNF-α signaling subsequently prevents the activation of the downstream Nuclear Factor-kappa B (NF-κB) pathway, which is a key mediator of inflammation.[6]

Q2: What are the recommended concentrations of this compound for in vitro studies?

A2: The optimal concentration will vary depending on the cell line and the specific experimental endpoint. However, published studies have shown effective inhibition of NF-κB in RAW264.7 macrophages at concentrations between 5-10 μM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How stable is this compound in solution?

A3: While specific long-term stability data in various cell culture media is not extensively published, general guidelines for small molecules suggest that stability can be influenced by temperature, pH, and media components.[7][8][9] It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment or at least on a weekly basis when stored at 4°C.

Illustrative Stability of a Small Molecule Inhibitor in Cell Culture Media (Example Data)

Time (Days) Concentration in DMEM + 10% FBS (µM) Concentration in RPMI + 10% FBS (µM)
0 10.0 10.0
1 9.8 9.7
3 9.2 9.1
7 8.5 8.3

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Illustrative Time-Dependent IC50 of this compound on NF-κB Activation (Example Data)

Treatment Duration IC50 (µM)
24 hours 7.5
72 hours 8.1
1 week 9.5
2 weeks 12.2

Note: This table presents hypothetical data for illustrative purposes. An increase in IC50 over time may suggest the development of cellular resistance.

Experimental Protocols

1. Protocol for Long-Term Cytotoxicity Assay of this compound

This protocol outlines a method to assess the long-term effects of this compound on cell viability.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO (cell culture grade)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

    • Plate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate under standard cell culture conditions.

    • At each time point (e.g., 24h, 48h, 72h, 1 week, 2 weeks), refresh the medium with freshly prepared this compound or vehicle control.

    • At the end of each desired time point, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

2. Protocol for Monitoring NF-κB p65 Subunit Nuclear Translocation by Western Blot

This protocol allows for the quantitative analysis of NF-κB activation over time in response to this compound treatment.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • TNF-α (or other NF-κB stimulus)

    • Nuclear and cytoplasmic extraction kit

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer membranes (e.g., PVDF)

    • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentration of this compound or vehicle control for various durations (e.g., 1h, 6h, 24h, 48h).

    • Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation. Include an unstimulated control.

    • Wash cells with ice-cold PBS and harvest.

    • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions.

    • Perform SDS-PAGE and Western blotting with antibodies against p65, Lamin B1, and GAPDH.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities and normalize the nuclear p65 signal to the Lamin B1 signal to determine the extent of nuclear translocation.[1][2][10][11][12]

Visualizations

TNF_alpha_signaling_pathway cluster_nucleus Inside Nucleus TNF_alpha TNF-α TNFR TNFR1/2 TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits Rac_Benpyrine This compound Rac_Benpyrine->TNF_alpha Inhibition TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates for Degradation NF_kappa_B NF-κB (p65/p50) I_kappa_B->NF_kappa_B Inhibits Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the TNF-α signaling pathway.

experimental_workflow_stability cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Media Prepare Cell Culture Media (e.g., DMEM + 10% FBS) Add_Compound Spike with this compound (e.g., 10 µM) Prepare_Media->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Aliquots Collect Aliquots at Time Points (0, 1, 3, 7 days) Incubate->Collect_Aliquots HPLC_MS Analyze by HPLC-MS Collect_Aliquots->HPLC_MS Quantify Quantify Compound Concentration HPLC_MS->Quantify

Caption: Workflow for assessing compound stability in media.

troubleshooting_logic Start Decreased Efficacy Observed Check_Stability Is the compound stable? Start->Check_Stability Check_Resistance Have cells developed resistance? Check_Stability->Check_Resistance Yes Solution_Stability Refresh media with fresh compound more frequently. Check_Stability->Solution_Stability No Check_Health Is the cell culture healthy? Check_Resistance->Check_Health No Solution_Resistance Perform dose-response curve. Consider using a different cell line. Check_Resistance->Solution_Resistance Yes Solution_Health Optimize cell culture conditions (e.g., seeding density, passage number). Check_Health->Solution_Health No No_Obvious_Cause Investigate alternative mechanisms. Check_Health->No_Obvious_Cause Yes

Caption: Troubleshooting logic for decreased compound efficacy.

References

Technical Support Center: Assessing (Rac)-Benpyrine Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cell viability assays to evaluate the cytotoxicity of (Rac)-Benpyrine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its cytotoxicity important?

A1: this compound is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1]. TNF-α is a cytokine involved in systemic inflammation and the acute phase reaction[2]. As a potential therapeutic agent, it is crucial to determine the cytotoxic effects of this compound on various cell types to understand its safety profile and therapeutic window.

Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?

A2: Several assays can be used, each with its own principle. The most common are:

  • MTT Assay: Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • XTT Assay: Similar to the MTT assay, it measures the reduction of a tetrazolium salt (XTT) to a colored formazan product. However, the formazan product in the XTT assay is water-soluble, simplifying the protocol[3].

  • LDH Assay: Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity[4][5].

Q3: How does the mechanism of action of this compound as a TNF-α inhibitor potentially affect cell viability assays?

A3: this compound inhibits TNF-α, which can influence multiple signaling pathways, including those involved in inflammation, cell survival, and apoptosis (programmed cell death)[2][6]. By blocking TNF-α, this compound can prevent TNF-α-induced cell death in some cell types while potentially having off-target cytotoxic effects in others. This dual effect necessitates careful interpretation of cell viability data.

Q4: What are the key controls to include in my cytotoxicity experiments with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any cytotoxic effects of the solvent itself.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly and the cells are responsive to toxic stimuli.

  • Media Blank: Wells containing only culture medium without cells to measure the background absorbance.

Troubleshooting Guides

MTT Assay
Issue Potential Cause Troubleshooting Steps
Low absorbance readings Cell number is too low.Optimize cell seeding density. Perform a cell titration experiment to find the linear range of the assay for your specific cell line.
Incubation time with MTT is too short.Increase the incubation time with the MTT reagent. Visually confirm the formation of purple formazan crystals in the cells.
Incomplete solubilization of formazan crystals.Ensure complete mixing of the solubilization buffer. If necessary, gently pipette up and down to dissolve the crystals.
High background absorbance Contamination of the culture medium with bacteria or yeast.Always use sterile techniques. Check the medium for contamination before use.
The MTT reagent has been exposed to light.Store the MTT reagent protected from light. Prepare fresh solutions if the reagent appears discolored.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well.
"Edge effect" in 96-well plates.To minimize evaporation from outer wells, which can concentrate reagents, avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
XTT Assay
Issue Potential Cause Troubleshooting Steps
Low absorbance readings Low metabolic activity of the cells.Increase the cell seeding density or the incubation time with the XTT reagent.
Reagents not properly prepared or stored.Ensure the XTT reagent and electron coupling solution are thawed and mixed correctly immediately before use. Store reagents at the recommended temperature.
High background absorbance Microbial contamination.Use aseptic techniques throughout the experiment.
Phenol red in the culture medium.Use a culture medium without phenol red, as it can interfere with absorbance readings.
Precipitate in wells The compound this compound may be precipitating at the tested concentrations.Check the solubility of this compound in the culture medium. If precipitation is observed, consider using a lower concentration or a different solvent.
LDH Assay
Issue Potential Cause Troubleshooting Steps
High background LDH in control wells Serum in the culture medium contains LDH.Use a low-serum or serum-free medium for the assay period. Alternatively, heat-inactivate the serum before use.
Mechanical stress during cell handling.Handle cells gently during seeding and treatment to avoid premature cell lysis.
Low signal from positive control Insufficient cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve maximum LDH release.
LDH instability.The half-life of released LDH in the supernatant is approximately 9 hours[7]. Collect and assay the supernatant promptly after the treatment period.
Variable results Air bubbles in the wells.Be careful not to introduce air bubbles when adding reagents. If bubbles are present, they can be gently removed with a sterile pipette tip before reading the plate.

Data Presentation

Below is an illustrative example of how to present cytotoxicity data for this compound. The IC50 value (the concentration of a drug that gives a half-maximal response) should be calculated from a dose-response curve.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines after 72-hour exposure.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
A549 (Lung Carcinoma) 0 (Vehicle)100 ± 4.215.80
2548.3 ± 3.1
5022.1 ± 2.5
1009.7 ± 1.8
2003.5 ± 0.9
HepG2 (Hepatocellular Carcinoma) 0 (Vehicle)100 ± 5.115.58
2551.2 ± 3.8
5025.4 ± 2.9
10011.3 ± 2.1
2004.1 ± 1.2
MCF-7 (Breast Adenocarcinoma) 0 (Vehicle)100 ± 3.9>200
2595.6 ± 4.5
5088.2 ± 3.7
10075.9 ± 5.3
20062.1 ± 4.8
DLD-1 (Colorectal Adenocarcinoma) 0 (Vehicle)100 ± 4.7>200
2592.4 ± 4.1
5085.7 ± 3.9
10071.3 ± 5.1
20058.9 ± 4.4

Note: The data presented in this table is for illustrative purposes and is based on typical results seen for cytotoxic compounds in similar studies[8]. Actual results may vary depending on experimental conditions.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[9].

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions (typically a 50:1 ratio)[10].

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate gently and read the absorbance at 450 nm. A reference wavelength between 630-690 nm can be used to subtract non-specific background absorbance.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[7].

  • Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm.

Visualizations

Experimental Workflow for Cell Viability Assays

Caption: A generalized workflow for performing cell viability assays.

TNF-α Signaling Pathway and Point of Inhibition by this compound

G Simplified TNF-α Signaling Pathway cluster_caspase Apoptosis Pathway cluster_nfkb NF-κB Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Benpyrine This compound Benpyrine->TNFa inhibits TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB IkBa->NFkB releases Gene Gene Transcription (Inflammation, Survival) NFkB->Gene translocates to nucleus

Caption: Inhibition of TNF-α by this compound blocks downstream signaling.

References

Validation & Comparative

A Comparative Guide to (Rac)-Benpyrine and Other Small Molecule TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (Rac)-Benpyrine and other notable small molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitors, supported by experimental data. TNF-α is a critical cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases. While biologic TNF-α inhibitors have been successful, the development of orally bioavailable small molecule inhibitors represents a significant therapeutic advance.

Introduction to Small Molecule TNF-α Inhibitors

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[1] Overproduction of TNF-α is implicated in a variety of autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] The therapeutic inhibition of TNF-α has been validated by the clinical success of biologic drugs such as monoclonal antibodies. However, these large molecule therapeutics are associated with high costs and parenteral administration.[1] Small molecule inhibitors offer the potential for oral bioavailability, reduced immunogenicity, and lower production costs, making them an attractive alternative.[1]

This guide focuses on a comparative analysis of this compound, a potent and orally active TNF-α inhibitor, against other well-characterized small molecule inhibitors.[2]

Mechanism of Action

Small molecule TNF-α inhibitors employ diverse mechanisms to disrupt TNF-α signaling. The primary strategies include direct binding to TNF-α to block its interaction with its receptors (TNFR1 and TNFR2), and induction of TNF-α trimer disassembly.

This compound functions as a direct inhibitor of TNF-α. It binds to TNF-α, thereby blocking its interaction with its receptor, TNFR1.[3] This prevents the initiation of the downstream inflammatory signaling cascade.

SPD-304 is another small molecule inhibitor that operates by promoting the disassembly of the functional TNF-α trimer.[4][5] The TNF-α trimer is the biologically active form that binds to its receptors; by inducing its dissociation, SPD-304 effectively neutralizes its activity.

SAR441566 (Balintumafib) stabilizes an asymmetrical form of the soluble TNF-α trimer, which compromises its downstream signaling capabilities.[2][4]

dot

Caption: Mechanisms of action for small molecule TNF-α inhibitors.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of this compound and other selected small molecule TNF-α inhibitors. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

In Vitro Potency and Binding Affinity
CompoundAssayTargetIC50KDReference(s)
This compound ELISATNF-α/TNFR1 Interaction0.109 µM82.1 µM[3]
SPD-304 ELISATNF-α/TNFR1 Binding12 µM6.1 ± 4.7 nM[6]
SAR441566 CD11b expressionEndogenous TNF in whole blood35 nM15.1 nM[2][7]
C87 Cytotoxicity AssayTNF-α induced cytotoxicity8.73 µM-[4]
In Vivo Efficacy in Animal Models
CompoundAnimal ModelDosingKey FindingsReference(s)
This compound Collagen-Induced Arthritis (Mouse)25-50 mg/kg, oral gavage, dailySignificantly relieved symptoms of arthritis.[8]
This compound Endotoxemia (Mouse)25 mg/kgAttenuated TNF-α-induced inflammation, reducing liver and lung injury.[8]
SAR441566 Collagen Antibody-Induced Arthritis (Mouse)Not specifiedShowed anti-TNF antibody-like efficacy.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

TNF-α Inhibition Assay (Cell Viability)

This assay measures the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 mouse fibrosarcoma cells.

Materials:

  • L929 cells

  • Recombinant human TNF-α

  • Actinomycin D

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT reagent or other cell viability assay kit

Protocol:

  • Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells, along with 1 µg/mL actinomycin D and 1 ng/mL TNF-α.

  • Incubate the plate at 37°C for 20-24 hours.

  • Measure cell viability using the MTT assay or a similar method.

  • Calculate the IC50 value, which is the concentration of the compound that results in 50% inhibition of TNF-α-induced cell death.

dot

TNF_alpha_Inhibition_Assay Seed_cells Seed L929 cells in 96-well plate Add_compounds Add test compounds, TNF-α, and Actinomycin D Seed_cells->Add_compounds Incubate Incubate for 20-24h Add_compounds->Incubate Measure_viability Measure cell viability (e.g., MTT assay) Incubate->Measure_viability Calculate_IC50 Calculate IC50 Measure_viability->Calculate_IC50

Caption: Workflow for a cell-based TNF-α inhibition assay.

NF-κB Activation Assay (Nuclear Translocation)

This assay is used to determine if a compound can inhibit the TNF-α-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the inflammatory signaling pathway.

Materials:

  • HeLa cells or other suitable cell line

  • Recombinant human TNF-α

  • Test compounds

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Protocol:

  • Seed cells in a 96-well imaging plate and allow them to attach overnight.

  • Pre-incubate the cells with the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with TNF-α for a predetermined optimal time (e.g., 30 minutes).

  • Fix and permeabilize the cells.

  • Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

dot

NFkB_Translocation_Assay Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Pre_incubate Pre-incubate with test compound Seed_cells->Pre_incubate Stimulate Stimulate with TNF-α Pre_incubate->Stimulate Fix_and_stain Fix, permeabilize, and stain for NF-κB and nuclei Stimulate->Fix_and_stain Image Acquire images with high-content imager Fix_and_stain->Image Analyze Analyze nuclear vs. cytoplasmic fluorescence Image->Analyze End End Analyze->End

Caption: Workflow for NF-κB nuclear translocation assay.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.

Materials:

  • DBA/1 mice (or other susceptible strain)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compounds

Protocol:

  • Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally near the initial injection site.

  • Treatment: Begin administration of the test compound (e.g., this compound via oral gavage) at a predetermined time, either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Clinical Scoring: Monitor the mice regularly for signs of arthritis. Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4). The total clinical score per mouse is the sum of the scores for all four paws.

  • Histopathology (at study termination): Collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

dot

CIA_Model_Workflow Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Treatment_period Treatment Period with Test Compound Day21->Treatment_period Monitoring Regular Monitoring: - Clinical Scoring - Paw Swelling Treatment_period->Monitoring Termination Study Termination: - Histopathology - Biomarker Analysis Monitoring->Termination

Caption: Timeline of the collagen-induced arthritis (CIA) model.

Conclusion

This compound is a promising orally active small molecule TNF-α inhibitor that demonstrates potent in vitro and in vivo activity. Its mechanism of directly blocking the TNF-α/TNFR1 interaction provides a clear rationale for its anti-inflammatory effects. While direct comparative data with other small molecule inhibitors is limited, the available information suggests that this compound's potency is within the range of other compounds in development. The development of orally available small molecule TNF-α inhibitors like this compound holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases, offering a potentially more convenient and accessible therapeutic option compared to existing biologic treatments. Further head-to-head studies will be crucial for definitively positioning this compound within the landscape of emerging TNF-α-targeting therapies.

References

A Comprehensive Guide for Researchers in Inflammation and Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of (Rac)-Benpyrine and SPD304 for TNF-alpha Inhibition

In the landscape of small-molecule inhibitors targeting Tumor Necrosis Factor-alpha (TNF-α), a critical mediator of inflammation, this compound and SPD304 have emerged as significant compounds of interest. This guide provides a detailed comparison of their performance, mechanism of action, and supporting experimental data to aid researchers and drug development professionals in their endeavors.

Mechanism of Action: A Tale of Two Strategies

While both this compound and SPD304 effectively inhibit TNF-α, they employ distinct molecular strategies.

This compound is a potent, orally active TNF-α inhibitor that functions by directly binding to TNF-α.[1][2][3][4] This binding physically blocks the interaction between TNF-α and its primary receptor, TNFR1, thereby preventing the initiation of the downstream inflammatory signaling cascade.[5]

SPD304 , on the other hand, is a selective TNF-α inhibitor that promotes the dissociation of the active TNF-α trimer into inactive monomers.[6][7] This disruption of the trimeric structure prevents TNF-α from binding to its receptors and initiating signaling.[6][7] However, it is noteworthy that SPD304 has been reported to exhibit cytotoxicity at higher concentrations.[3]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative data for this compound and SPD304 based on available experimental findings. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundSPD304Reference
Binding Affinity (Kd) 82.1 µMNot Reported[5]
IC50 (TNFR1 Binding) 0.109 µM22 µM[5][6]
IC50 (Cell-based Assay) Not explicitly stated in µM for a specific assay, but demonstrated efficacy in L929 cytotoxicity assays.~4.6 µM (Varies by assay)[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these inhibitors are outlined below.

This assay quantifies the ability of an inhibitor to block the binding of TNF-α to its receptor, TNFR1.

  • Coating: 96-well microplates are coated with recombinant human TNFR1 and incubated overnight.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a suitable blocking buffer.

  • Inhibitor Incubation: A constant concentration of recombinant human TNF-α is pre-incubated with varying concentrations of the test compound (this compound or SPD304) for a defined period.

  • Binding Reaction: The pre-incubated mixture is added to the TNFR1-coated wells and incubated to allow for binding.

  • Detection: The plates are washed, and a primary antibody specific for TNF-α is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of TNF-α binding, is calculated from the dose-response curve.

This cell-based assay assesses the ability of an inhibitor to protect cells from TNF-α-induced cell death.

  • Cell Seeding: L929 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Inhibitor and TNF-α Treatment: The cells are treated with a constant, cytotoxic concentration of TNF-α in the presence of varying concentrations of the test compound. Actinomycin D is often co-administered to sensitize the cells to TNF-α-induced apoptosis.

  • Incubation: The plates are incubated for a period sufficient to induce cell death (typically 18-24 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo, which measures ATP content.

  • Data Analysis: The percentage of cell survival is plotted against the inhibitor concentration to determine the EC50 value, the concentration of the compound that provides 50% protection from TNF-α-induced cytotoxicity.

This involves assessing the downstream effects of TNF-α inhibition on the NF-κB signaling pathway.

  • Cell Culture and Treatment: A suitable cell line, such as RAW264.7 macrophages, is cultured and pre-treated with different concentrations of the inhibitor for a specific duration.[5]

  • Stimulation: The cells are then stimulated with TNF-α or LPS to activate the NF-κB pathway.[5]

  • Western Blotting for IκBα Phosphorylation: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated IκBα and total IκBα to assess the level of IκBα phosphorylation, a key step in NF-κB activation.[5]

  • Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips are treated as described above. After stimulation, the cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization, and the subcellular localization of p65 is observed using a fluorescence microscope. Inhibition of TNF-α signaling will prevent the translocation of p65 from the cytoplasm to the nucleus.[5]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated.

TNF_Signaling_Pathway TNF-α Signaling Pathway and Inhibition cluster_NFkB TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds Inactive_Monomer Inactive Monomers TNFa->Inactive_Monomer TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Benpyrine This compound Benpyrine->TNFa Blocks Binding SPD304 SPD304 SPD304->TNFa Dissociates Trimer

Caption: Mechanism of TNF-α signaling and points of inhibition by this compound and SPD304.

Experimental_Workflow General Experimental Workflow for Inhibitor Characterization start Start in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based elisa ELISA (Binding Assay) in_vitro->elisa data_analysis Data Analysis (IC50/EC50 Determination) elisa->data_analysis l929 L929 Cytotoxicity Assay cell_based->l929 nfkb NF-κB Pathway Analysis cell_based->nfkb l929->data_analysis nfkb->data_analysis in_vivo In Vivo Models (e.g., Arthritis, Endotoxemia) end End in_vivo->end data_analysis->in_vivo

Caption: A generalized workflow for the in vitro and in vivo characterization of TNF-α inhibitors.

References

A Head-to-Head Comparison of (Rac)-Benpyrine and Etanercept: A New Oral Small Molecule vs. an Established Biologic for TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies targeting Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory and autoimmune diseases, established biologics like etanercept are now being challenged by the emergence of novel oral small molecules. This guide provides a detailed head-to-head comparison of (Rac)-Benpyrine, a promising oral TNF-α inhibitor, and etanercept, a widely used injectable biologic. This objective analysis, supported by available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel, orally active small-molecule TNF-α inhibitor that has demonstrated efficacy in preclinical models of arthritis and psoriasis.[1][2][3][4] Etanercept is a well-established biologic TNF-α inhibitor, administered via injection, with proven efficacy in a range of autoimmune diseases, including rheumatoid arthritis and psoriasis.[5][6][7][8][9][10][11] The primary distinction lies in their molecular nature, route of administration, and the maturity of their clinical data. While etanercept's clinical profile is well-documented through extensive trials, this compound is in the early stages of development, with current data limited to preclinical studies. This guide will delve into their mechanisms of action, comparative efficacy from available studies, and the experimental protocols that underpin these findings.

Mechanism of Action

Both this compound and etanercept target TNF-α, but through different molecular interactions.

This compound: As a small molecule, this compound is designed to directly bind to TNF-α, thereby blocking its interaction with its receptors.[1][2][3][4] This inhibition prevents the downstream signaling cascades, such as the NF-κB pathway, that lead to the production of pro-inflammatory cytokines and cellular inflammation.

Etanercept: Etanercept is a dimeric fusion protein that functions as a "decoy receptor" for TNF-α. It consists of two extracellular domains of the human 75-kilodalton TNF receptor (p75) linked to the Fc portion of human IgG1.[10][11] This structure allows it to bind to TNF-α in the bloodstream, effectively neutralizing it before it can bind to cell surface TNF receptors.

TNF-alpha Signaling Pathway Inhibition Figure 1: Comparative Mechanism of Action cluster_0 This compound (Small Molecule) cluster_1 Etanercept (Biologic) TNFa_B TNF-α Receptor_B TNF Receptor TNFa_B->Receptor_B Interaction Blocked Benpyrine This compound Benpyrine->TNFa_B Binds to & inhibits Inflammation_B Inflammation Receptor_B->Inflammation_B Downstream Signaling (e.g., NF-κB) TNFa_E TNF-α Receptor_E TNF Receptor TNFa_E->Receptor_E Interaction Blocked Etanercept Etanercept Etanercept->TNFa_E Binds to & neutralizes Inflammation_E Inflammation Receptor_E->Inflammation_E Downstream Signaling (e.g., NF-κB)

Figure 1: Comparative Mechanism of Action

Comparative Efficacy: An Indirect Assessment

Direct head-to-head clinical trials comparing this compound and etanercept are not yet available. Therefore, this comparison is based on data from separate studies.

This compound: Preclinical Efficacy

The primary evidence for this compound's efficacy comes from a study in mouse models of autoimmune diseases.[1][2][3][4]

Preclinical Model Dosage Key Findings Reference
Collagen-Induced Arthritis (Mouse)25 and 50 mg/kg (oral)Significantly relieved symptoms of arthritis.[1][2][3][4]
Imiquimod-Induced Psoriasiform Inflammation (Mouse)25 and 50 mg/kg (oral)Significantly relieved symptoms of psoriasiform inflammation.[1][2][3][4]
Endotoxemic Murine ModelNot specifiedAttenuated TNF-α-induced inflammation, reducing liver and lung injury.[1][2][3][4]

Table 1: Summary of this compound Preclinical Efficacy Data

Etanercept: Clinical Efficacy

Etanercept has undergone extensive clinical testing in human populations for various autoimmune conditions. The following tables summarize key efficacy data from clinical trials in psoriatic arthritis and psoriasis.

Endpoint Etanercept (25 mg twice weekly) Placebo p-value Reference
PsARC Response87%23%<0.001[5][7][10]
ACR20 Response73%13%<0.001[5][10]

Table 2: Efficacy of Etanercept in Psoriatic Arthritis (12-week study)

Endpoint Etanercept (25 mg twice weekly) Placebo p-value Reference
PASI 75 Response26%0%0.015[5]
Median PASI Improvement46%9%Not specified[5][7]
Median Target Lesion Improvement50%0%Not specified[5][7]

Table 3: Efficacy of Etanercept in Psoriasis (12-week study)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This compound: In Vivo Animal Studies
  • Collagen-Induced Arthritis (CIA) Model:

    • Induction: Male BALB/c mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given 21 days later.

    • Treatment: Once arthritis was established, mice were orally administered this compound (25 or 50 mg/kg) or a vehicle control daily.

    • Assessment: Arthritis severity was scored based on paw swelling and inflammation. Histopathological analysis of the joints was performed at the end of the study.[1][2][3][4]

  • Imiquimod-Induced Psoriasiform Inflammation Model:

    • Induction: A daily topical dose of imiquimod cream was applied to the shaved back skin of mice for several consecutive days to induce psoriasis-like skin inflammation.

    • Treatment: Mice were orally administered this compound (25 or 50 mg/kg) or a vehicle control daily.

    • Assessment: The severity of skin inflammation was evaluated using a modified Psoriasis Area and Severity Index (PASI) score, measuring erythema, scaling, and skin thickness.[1][2][3][4]

Benpyrine_Preclinical_Workflow Figure 2: this compound Preclinical Experimental Workflow cluster_CIA Collagen-Induced Arthritis Model cluster_Psoriasis Imiquimod-Induced Psoriasis Model cia_induce Induce Arthritis (Collagen Immunization) cia_treat Oral Administration: This compound or Vehicle cia_induce->cia_treat cia_assess Assess Arthritis Severity (Paw Swelling, Histopathology) cia_treat->cia_assess pso_induce Induce Psoriasis (Topical Imiquimod) pso_treat Oral Administration: This compound or Vehicle pso_induce->pso_treat pso_assess Assess Skin Inflammation (PASI Score) pso_treat->pso_assess Etanercept_Clinical_Trial_Workflow Figure 3: Etanercept Clinical Trial Workflow start Patient Recruitment (Psoriatic Arthritis & Psoriasis) randomization Randomization start->randomization etanercept_arm Etanercept (25 mg SC twice weekly) randomization->etanercept_arm Group 1 placebo_arm Placebo (SC twice weekly) randomization->placebo_arm Group 2 treatment_period 12-Week Treatment Period etanercept_arm->treatment_period placebo_arm->treatment_period assessment Efficacy & Safety Assessment (PsARC, ACR20, PASI) treatment_period->assessment end Data Analysis assessment->end

References

Comparative Analysis of (Rac)-Benpyrine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of (Rac)-Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Due to the limited publicly available, comprehensive cross-reactivity panel data for this compound, this guide focuses on its reported specificity in the context of its mechanism of action and compares it with established alternative TNF-α inhibitors, including other small molecules and biologic drugs. Detailed experimental protocols for assessing cross-reactivity are also provided to support further research.

This compound is the racemic mixture of Benpyrine, which has been identified as a highly specific inhibitor of TNF-α. It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1.[1] This targeted action is crucial for its therapeutic potential in TNF-α-mediated inflammatory and autoimmune diseases.[2]

Comparative Data on TNF-α Inhibitors

CompoundClassPrimary TargetKey Affinity/Potency DataKnown Cross-Reactivity / Off-Target Effects
This compound Small MoleculeTNF-αK D : 82.1 μM (to TNF-α) IC 50 : 0.109 µM (blocking TNF-α/TNFR1 interaction)[1]Reported to be "highly specific".[2][3] No significant activity against TNF-α mutants L57A and Y59L, suggesting specificity in its binding site. Comprehensive cross-reactivity panel data is not publicly available.
SPD304 Small MoleculeTNF-αIC 50 : ~10 µM (cell-based assay)Has been noted for potential off-target effects and toxicity concerns, which prompted the development of analogues like Benpyrine.[3]
Adalimumab (Humira®) Monoclonal AntibodyTNF-αHigh affinity and specificity for TNF-α.Does not bind to lymphotoxin (TNF-β). Can induce the formation of anti-drug antibodies (ADAs), which can affect efficacy and safety. May be associated with off-target effects such as demyelinating diseases and a lupus-like syndrome.
Infliximab (Remicade®) Chimeric Monoclonal AntibodyTNF-αHigh affinity and specificity for TNF-α.Can induce the formation of ADAs. Associated with infusion reactions and a risk of infections and autoimmune phenomena.
Etanercept (Enbrel®) Fusion Protein (TNFR2-Fc)TNF-α and TNF-βBinds to both soluble and membrane-bound TNF-α and TNF-β.Broader activity due to binding both TNF-α and TNF-β. Can also induce ADAs and is associated with an increased risk of infections.

Experimental Protocols for Cross-Reactivity Assessment

To thoroughly evaluate the cross-reactivity of a compound like this compound, a series of in vitro assays are typically employed. These assays are designed to test the compound's binding affinity and functional activity against a wide range of potential off-targets.

Competitive Binding ELISA for Cytokine Cross-Reactivity

This assay determines if a test compound can inhibit the binding of a specific cytokine to its immobilized receptor.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a specific cytokine receptor (e.g., IL-1R, IL-6R) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Binding:

    • Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate plate, pre-incubate the diluted this compound with a constant concentration of the biotinylated cytokine of interest for 30-60 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.

    • Include controls for no inhibition (biotinylated cytokine only) and background (assay buffer only).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of streptavidin-HRP diluted in assay buffer and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of a suitable chromogenic substrate (e.g., TMB) and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells.

Cellular Assay for NF-κB Activation

This assay assesses the functional consequence of inhibiting TNF-α or potentially other signaling pathways that converge on the activation of the transcription factor NF-κB.

Protocol:

  • Cell Culture: Plate a suitable reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-luciferase reporter construct) in a 96-well cell culture plate and grow to 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α, IL-1β, LPS) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a luciferase assay lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate and add the luciferase substrate.

  • Data Acquisition: Measure the luminescence using a luminometer. The inhibition of NF-κB activation is determined by the reduction in luminescence compared to the stimulated control.

Cytotoxicity Assay

This assay is used to determine if the test compound exhibits off-target cytotoxic effects on different cell lines.

Protocol:

  • Cell Plating: Seed various cell lines of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • Viability Assessment:

    • Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.

    • Alternatively, use a membrane integrity assay that measures the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Acquisition:

    • For MTT, solubilize the formazan crystals and measure the absorbance.

    • For resazurin, measure the fluorescence.

    • For LDH, measure the enzymatic activity in the supernatant.

  • Analysis: Calculate the percentage of viable cells relative to the untreated control to determine the cytotoxic concentration (CC50).

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing cross-reactivity.

TNF_alpha_Signaling_Pathway TNF-α Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds Benpyrine This compound Benpyrine->TNFa Inhibits Binding TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: TNF-α Signaling Pathway and the inhibitory action of this compound.

Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_analysis Data Analysis Compound Test Compound (this compound) Primary_Assay Primary Target Assay (TNF-α Binding) Compound->Primary_Assay Selectivity_Panel Broad Selectivity Panel (e.g., Kinase Panel, Cytokine Panel) Compound->Selectivity_Panel Data_Integration Data Integration & Analysis Primary_Assay->Data_Integration Cellular_Assays Cell-Based Functional Assays (e.g., NF-κB, Phosphorylation) Selectivity_Panel->Cellular_Assays Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) Selectivity_Panel->Cytotoxicity Cellular_Assays->Data_Integration Cytotoxicity->Data_Integration Selectivity_Profile Selectivity Profile Generation Data_Integration->Selectivity_Profile

Caption: A general workflow for assessing the cross-reactivity of a drug candidate.

References

Comparative Pharmacokinetics of Benpyrine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative pharmacokinetic data for Benpyrine and its specific derivatives is limited. This guide provides a comparative framework using data from other orally administered small molecule inhibitors used in inflammatory diseases, alongside established experimental protocols relevant to the study of Benpyrine derivatives. This information is intended to serve as a reference for researchers in the design and evaluation of future studies.

Introduction

Benpyrine and its derivatives have emerged as a promising class of orally active small-molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α)[1]. By binding to TNF-α and blocking its interaction with its receptor, TNFR1, these compounds inhibit downstream signaling pathways, such as the NF-κB pathway, which are crucial in the inflammatory cascade[2]. Preclinical studies have demonstrated the potential of Benpyrine in attenuating inflammation in various in vivo models[1][3]. Furthermore, certain benzopyrane derivatives, such as SIMR1281, have been shown to target cancer cell metabolism and survival pathways, including the Ras/ERK and PI3K/Akt signaling pathways.

A thorough understanding of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical for the successful development of these derivatives. This guide provides a comparative analysis of the expected pharmacokinetic profiles of Benpyrine derivatives, juxtaposed with data from established oral inhibitors for inflammatory diseases. It also details essential experimental protocols for their evaluation.

Comparative Pharmacokinetic Data

While specific ADME parameters for Benpyrine derivatives are not publicly available, the following table presents data from other orally administered small-molecule inhibitors used in inflammatory conditions to provide a benchmark for expected pharmacokinetic profiles.

ParameterTofacitinib (JAK Inhibitor)Upadacitinib (JAK Inhibitor)Filgotinib (JAK Inhibitor)Benpyrine Derivative (Expected Profile)
Time to Peak Plasma Concentration (Tmax) ~0.5 - 1 hour (Immediate Release)[4]~2 - 3 hours (Extended Release)[3]~1 - 3 hours[5]Rapid to moderate absorption expected
Peak Plasma Concentration (Cmax) Dose-dependentDose-proportional[6]Dose-proportional[5]To be determined
Area Under the Curve (AUC) Dose-proportional[7]Dose-proportional[6]Dose-proportional[5]To be determined
Oral Bioavailability (F%) ~74%[7]Data not specifiedData not specifiedOrally active, specific % to be determined
Elimination Half-life (t1/2) ~3 hours (Immediate Release)[4][8]~9 - 14 hours (Extended Release)[6]~5 - 11 hours[5]To be determined
Metabolism Primarily by CYP3A4 and CYP2C19[7]Metabolized, with two main metabolites identified[3]Metabolized by carboxylesterase 2 to an active metabolite[9]To be determined
Excretion ~30% renal excretion of parent drug[7]~24% in urine and 38% in feces as unchanged drug[3]>80% eliminated in urine[9]To be determined

Experimental Protocols

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a general procedure for determining the pharmacokinetic profile of a Benpyrine derivative following oral and intravenous administration in mice[10][11][12].

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.

Materials:

  • Benpyrine derivative

  • Vehicle for oral and IV administration (e.g., 0.5% HPMC)

  • 6-8 week old BALB/c mice[13]

  • Oral gavage needles

  • Syringes for IV injection

  • Heparinized capillary tubes for blood collection[11]

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Oral (PO) Group: Administer the Benpyrine derivative at a specified dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV) Group: Administer the Benpyrine derivative at a specified dose (e.g., 2 mg/kg) via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (~30 µL) from a consistent site (e.g., submandibular vein) at predetermined time points.

    • Example time points for IV route: 5, 15, 30, 60, 120, 240, and 480 minutes.

    • Example time points for PO route: 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Plasma Preparation:

    • Transfer blood samples into microcentrifuge tubes containing an anticoagulant.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the Benpyrine derivative in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time for both PO and IV routes.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

    • Determine oral bioavailability (F%) using the formula: F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100[14][15].

In Vitro TNF-α Inhibition Assay (ELISA)

This protocol describes how to measure the ability of a Benpyrine derivative to inhibit the binding of TNF-α to its receptor using a sandwich ELISA format[16][17][18].

Objective: To determine the in vitro potency (IC50) of a Benpyrine derivative in inhibiting TNF-α.

Procedure:

  • Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for human TNF-α and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation:

    • Add a constant concentration of recombinant human TNF-α to each well.

    • Add serial dilutions of the Benpyrine derivative to the wells.

    • Incubate to allow for binding.

  • Detection Antibody: Wash the plate and add an enzyme-linked polyclonal antibody specific for TNF-α.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric signal.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the concentration of the Benpyrine derivative and calculate the IC50 value.

NF-κB Pathway Activation Assay (Western Blot)

This protocol outlines the procedure to assess the effect of a Benpyrine derivative on the NF-κB signaling pathway by measuring the levels of key proteins[19][20][21].

Objective: To determine if a Benpyrine derivative inhibits TNF-α-induced activation of the NF-κB pathway.

Procedure:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages).

    • Pre-treat the cells with various concentrations of the Benpyrine derivative for a specified time.

    • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Cell Lysis:

    • For analyzing IκBα degradation, prepare whole-cell lysates.

    • For analyzing p65 translocation, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative changes in protein levels.

Signaling Pathways and Experimental Workflows

G Benpyrine's Mechanism of Action via TNF-α/NF-κB Pathway cluster_nucleus Nucleus Benpyrine Benpyrine TNFa TNF-α Benpyrine->TNFa Inhibition TNFR1 TNFR1 TNFa->TNFR1 Binds IKK IKK Complex TNFR1->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Nucleus Nucleus Inflammation Inflammation NFkB_n->Inflammation Promotes Gene Transcription

Caption: Benpyrine inhibits TNF-α, preventing activation of the NF-κB signaling pathway.

G General In Vivo Pharmacokinetic Workflow start Start dosing Dosing (IV & Oral) in Animal Model start->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma analysis LC-MS/MS Analysis plasma->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->pk_params bioavailability Calculate Oral Bioavailability (F%) pk_params->bioavailability end End bioavailability->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

A Head-to-Head In Vitro Comparison: (Rac)-Benpyrine vs. Infliximab in TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro benchmark of the small molecule (Rac)-Benpyrine against the monoclonal antibody infliximab in the context of Tumor Necrosis Factor-alpha (TNF-α) inhibition. This comparison is supported by available experimental data and detailed methodologies for key assays.

The inhibition of TNF-α is a cornerstone in the treatment of various inflammatory and autoimmune diseases. While biologic therapies like infliximab have been the standard of care, the development of small molecule inhibitors such as this compound presents a promising alternative. This guide delves into the in vitro performance of both agents, offering a comparative analysis of their mechanisms of action and efficacy.

Mechanism of Action: A Tale of Two Inhibitors

Infliximab is a chimeric monoclonal antibody that functions by directly binding to both soluble and transmembrane forms of TNF-α.[1][2] This binding prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2), thereby neutralizing its pro-inflammatory activity.[1][2] The neutralization of TNF-α by infliximab leads to the downregulation of subsequent inflammatory cascades.

This compound, on the other hand, is a novel, orally active small-molecule inhibitor of TNF-α.[3][4][5] It has been shown to directly bind to TNF-α and block its signaling activation.[3][4][5] A key aspect of its mechanism is the inhibition of the TNF-α downstream signaling pathway, specifically by preventing the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.

Quantitative In Vitro Efficacy

Parameter This compound Data Source
Binding Affinity (KD) 82.1 μM[1]
IC50 (TNFR1 Interaction) 0.109 µM[1]
Parameter Infliximab Data Source
Binding Affinity (KD) to soluble TNF-α 4.2 pM - 9.1 nM[6][7][8]
Binding Affinity (KD) to membrane TNF-α 7.0 pM - 468 pM[6][8]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for comparing TNF-α inhibitors.

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex Activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Releases Nucleus Nucleus NF-kappa-B->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription Infliximab Infliximab Infliximab->TNF-alpha Binds and Neutralizes Benpyrine Benpyrine Benpyrine->TNF-alpha Binds and Inhibits

TNF-α Signaling Pathway and Points of Inhibition.

experimental_workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture TNF-α sensitive cells (e.g., L929, THP-1) Compound_Prep Prepare serial dilutions of This compound and Infliximab Cell_Culture->Compound_Prep TNF_Stimulation Prepare TNF-α solution Compound_Prep->TNF_Stimulation Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) TNF_Stimulation->Cytotoxicity_Assay ELISA TNF-α Secretion Assay (ELISA) TNF_Stimulation->ELISA Reporter_Assay NF-κB Reporter Gene Assay TNF_Stimulation->Reporter_Assay IC50_Calc Calculate IC50 values Cytotoxicity_Assay->IC50_Calc ELISA->IC50_Calc Reporter_Assay->IC50_Calc Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Comparison Compare efficacy Statistical_Analysis->Comparison

Typical In Vitro Experimental Workflow.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

TNF-α Induced Cytotoxicity Assay (L929 Cell Line)

This assay assesses the ability of an inhibitor to protect cells from TNF-α-induced cell death.

Materials:

  • L929 mouse fibrosarcoma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant human TNF-α

  • Actinomycin D

  • This compound and Infliximab

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well microtiter plates

Protocol:

  • Cell Seeding: Seed L929 cells at a density of 1 x 104 cells/well in a 96-well plate and incubate for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and infliximab.

  • TNF-α Stimulation: Add the test compounds to the cells, followed by a constant concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (1 µg/mL) to sensitize the cells.

  • Incubation: Incubate the plate for 18-24 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution to dissolve the formazan crystals.

    • Resazurin Assay: Add Resazurin solution and incubate for 4 hours.

  • Data Acquisition: Measure the absorbance (MTT) or fluorescence (Resazurin) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

TNF-α Secretion Inhibition Assay (ELISA)

This assay measures the reduction of TNF-α secretion from stimulated immune cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound and Infliximab

  • Human TNF-α ELISA kit

  • 96-well plates

Protocol:

  • Cell Culture: Culture THP-1 cells and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) if required.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or infliximab for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate for a defined period (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of TNF-α and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

NF-κB Reporter Gene Assay

This assay quantifies the inhibition of TNF-α-induced NF-κB activation.

Materials:

  • HEK293 or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM medium supplemented with 10% FBS

  • Recombinant human TNF-α

  • This compound and Infliximab

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom plates

Protocol:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid. Seed the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or infliximab for 1-2 hours.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation and determine the IC50 values.

Conclusion

Both this compound and infliximab demonstrate potent in vitro inhibition of the TNF-α pathway, albeit through different molecular interactions. Infliximab, a large biologic, exhibits extremely high binding affinity in the picomolar to nanomolar range. This compound, a small molecule, shows efficacy in the micromolar and sub-micromolar range for binding and functional inhibition, respectively.

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Benpyrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the proper disposal of (Rac)-Benpyrine, a potent and orally active TNF-α inhibitor used in inflammatory and autoimmune disease research.[1][2][3][4][5]

This compound is a research chemical and should be handled with care, considering its potential hazards. [6] While there are conflicting classifications regarding its hazards, a conservative approach is always recommended. One supplier classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Another supplier, however, does not classify the substance as hazardous according to the Globally Harmonized System (GHS).[8] Given this discrepancy, it is prudent to treat this compound as a hazardous substance.

Key Safety and Handling Information

ParameterInformationSource
GHS Hazard Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[7]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[7]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[7]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.Inferred from standard laboratory safety protocols
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[7][7]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[7]

Proper Disposal Procedures

The recommended procedure for the disposal of this compound and its containers is to send them to an approved waste disposal plant.[7] This ensures that the chemical is managed in a way that minimizes its potential impact on the environment and human health.

Step-by-Step Disposal Guide:

  • Assess the Waste: Determine if you are disposing of the solid (powder) form of this compound, a solution, or contaminated labware (e.g., vials, pipette tips).

  • Segregate the Waste:

    • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container.

    • Liquid Waste: If you have solutions of this compound (e.g., in DMSO), collect them in a designated, sealed, and clearly labeled waste container for chemical waste. Do not mix with other incompatible waste streams.

    • Contaminated Labware: Place any labware that has come into contact with this compound into a designated container for solid chemical waste.

  • Labeling: Clearly label all waste containers with the name "this compound" and appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmentally Hazardous") as a precautionary measure.

  • Consult Institutional Guidelines: Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements for hazardous chemical waste disposal.

  • Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.

Spill Management: In the event of a spill, collect the spillage and dispose of it in an approved waste disposal plant.[7] Avoid release to the environment.[7]

Disposal Workflow

start Start: this compound Waste for Disposal assess_waste 1. Assess Waste Type start->assess_waste solid_waste Solid (Powder) assess_waste->solid_waste Type liquid_waste Solution assess_waste->liquid_waste Type contaminated_labware Contaminated Labware assess_waste->contaminated_labware Type segregate_solid 2a. Segregate in Labeled, Sealed Container for Solids solid_waste->segregate_solid segregate_liquid 2b. Segregate in Labeled, Sealed Container for Liquids liquid_waste->segregate_liquid segregate_labware 2c. Segregate in Labeled Container for Solid Waste contaminated_labware->segregate_labware consult_ehs 3. Consult Institutional EHS Guidelines segregate_solid->consult_ehs segregate_liquid->consult_ehs segregate_labware->consult_ehs arrange_disposal 4. Arrange for Disposal with Approved Waste Contractor consult_ehs->arrange_disposal end End: Proper Disposal arrange_disposal->end

References

Personal protective equipment for handling (Rac)-Benpyrine

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Benpyrine is a potent, orally active TNF-α inhibitor intended for research use only. Due to conflicting safety data, it is imperative to handle this compound as a potentially hazardous substance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

There is conflicting information regarding the hazard classification of this compound. One safety data sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life, while another indicates it is not a hazardous substance.[1] Therefore, a conservative approach to safety is essential. Assume the compound is hazardous and requires appropriate PPE to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Nitrile GlovesDouble gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection N95 or higher RespiratorRecommended when handling the powder outside of a certified chemical fume hood.

Safe Handling Procedures

Adherence to standard operating procedures for handling potent or unknown powdered compounds is critical.

Operational Plan:

  • Pre-Handling:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Wear all required PPE.

    • Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm to others.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware Rinse with a suitable solvent. Collect the rinse as hazardous waste. Dispose of the labware according to institutional guidelines for chemically contaminated items.
Contaminated PPE Dispose of as hazardous waste in a designated, sealed waste container.

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Handling Area prep_ppe->prep_area handle_compound Weigh/Handle this compound in Fume Hood prep_area->handle_compound post_decon Decontaminate Work Area handle_compound->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe disp_collect Collect Hazardous Waste post_waste->disp_collect post_wash Wash Hands post_ppe->post_wash disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.